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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Toxicity and Safety of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following guide has been compiled to provide a comprehensive overview of the potential toxicity and safety considerations for 4-(5-Bromothio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide has been compiled to provide a comprehensive overview of the potential toxicity and safety considerations for 4-(5-Bromothiophen-2-yl)oxazolidin-2-one. As of the date of this document, a specific, official Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the information presented herein is synthesized from data on structurally related compounds, including the oxazolidinone and bromothiophene classes of molecules. This guide should be used as a primary resource for risk assessment, but it is imperative to handle this compound with the utmost caution, treating it as a substance with unknown and potentially significant hazards.[1][2]

Section 1: Chemical Identification and Overview

  • Chemical Name: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

  • Molecular Formula: C₇H₆BrNO₂S

  • Structural Class: Heterocyclic compound, containing an oxazolidinone ring and a brominated thiophene moiety.

The presence of the oxazolidinone core is significant, as this scaffold is found in a class of synthetic antibiotics that inhibit bacterial protein synthesis.[3] The bromothiophene group is a common feature in medicinal chemistry, known to be a reactive intermediate and potentially conferring specific biological activities and toxicological properties.[4][5] Given these structural alerts, a conservative approach to safety is warranted.

Section 2: Hazard Identification and Classification

In the absence of specific experimental data, a hazard assessment must be based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, by considering the hazards of its constituent parts.[6][7][8]

Predicted GHS Classification:

Hazard ClassCategorySignal WordHazard StatementBasis for Classification
Acute Toxicity, OralCategory 4Warning H302: Harmful if swallowed.[9]Based on data for 2-Oxazolidinone and 2-Bromothiophene.[9][10]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[11]Brominated aromatic compounds are often skin irritants.[4]
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation.[9][11]Common for many organic chemicals, especially fine powders.
Skin SensitizationCategory 1Warning H317: May cause an allergic skin reaction.[9]Oxazolidinone derivatives have been noted to have sensitization potential.[9]
Specific Target Organ Toxicity---Data not available, but long-term exposure to oxazolidinones has been associated with myelosuppression.

GHS Pictograms (Predicted):

  • GHS07 (Exclamation Mark): For acute toxicity (oral), skin and eye irritation, and skin sensitization.[8]

Section 3: First-Aid Measures

Immediate medical attention is crucial in case of any exposure.[1] First-aiders should protect themselves from exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash contaminated clothing before reuse. If irritation or a rash occurs, seek medical attention.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13]

  • Specific Hazards from Combustion: Thermal decomposition may produce hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[14]

Section 5: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust, vapors, or mist. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 7).[13]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or waterways.[13]

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal. For large spills, contain the spill and collect the material for disposal.[11]

Section 6: Handling and Storage

Workflow for Handling Novel Chemical Compounds

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase a Conduct Risk Assessment (Review literature, analyze structure) b Identify Engineering Controls (Fume hood, ventilation) a->b c Select Appropriate PPE (Gloves, eyewear, lab coat) b->c d Work within designated area c->d Proceed to Handling e Handle in Chemical Fume Hood d->e f Use smallest practical quantities e->f g Decontaminate work surfaces f->g Experiment Complete h Segregate and label waste g->h i Store compound properly h->i

Caption: Workflow for initial hazard assessment of novel compounds.

  • Safe Handling: This product should only be handled by, or under the close supervision of, individuals properly qualified in the handling and use of potentially hazardous chemicals.[1] Use only in a chemical fume hood.[2] Avoid formation of dust and aerosols.[13] Wear appropriate personal protective equipment.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from oxidizing agents.

Section 7: Exposure Controls and Personal Protection

  • Engineering Controls: A chemical fume hood is the primary engineering control to minimize inhalation exposure.[2] Ensure eyewash stations and safety showers are readily accessible.[14][16]

  • Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles compliant with ANSI Z87.1 standards.[2]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1][2]
Respiratory Protection If a fume hood is not available or if dust generation is significant, use a NIOSH/MSHA-approved respirator.

Section 8: Toxicological Information

As no specific toxicological studies have been conducted on 4-(5-Bromothiophen-2-yl)oxazolidin-2-one, this section is based on the toxicological profiles of its parent structures.

  • Acute Toxicity:

    • Oral: Likely to be harmful if swallowed, based on data for 2-oxazolidinone and 2-bromothiophene.[9][10] The oral LD50 for 2-bromothiophene in rats is reported as 200-250 mg/kg.[10]

    • Dermal: May be harmful if absorbed through the skin. 2-bromothiophene is classified as highly toxic by skin absorption.[10]

    • Inhalation: May cause respiratory tract irritation.[13]

  • Chronic Toxicity: The toxicological properties have not been fully investigated.[13] However, prolonged or repeated exposure to some oxazolidinone antibiotics has been linked to reversible myelosuppression (bone marrow suppression) and monoamine oxidase (MAO) inhibition.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available for this specific compound. It should be handled as a potential carcinogen, mutagen, or reproductive toxicant until data proves otherwise.

Section 9: Ecological Information

No ecological data is available for this compound. It should not be allowed to enter the environment, drains, or watercourses.[11] Its effects on aquatic life are unknown.

Section 10: Disposal Considerations

Dispose of this chemical and its container as hazardous waste.[1] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Emergency Response Workflow for Chemical Spills

G spill Chemical Spill Occurs assess Assess Situation (Size, material, immediate danger) spill->assess small_spill Is spill minor & manageable? assess->small_spill evacuate Evacuate Immediate Area Alert others small_spill->evacuate No contain Contain Spill (Use spill kit) small_spill->contain Yes call_ehs Call Emergency Services / EH&S evacuate->call_ehs report Report Incident call_ehs->report cleanup Clean Up Spill (Follow SOP) contain->cleanup decontaminate Decontaminate Area & PPE cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose dispose->report

Caption: Emergency flowchart for chemical spills.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Novel Chemicals With Unknown Hazards - Environmental Health and Safety. (n.d.).
  • Renslo, A. R. (2010). Antibacterial oxazolidinones: Emerging structure-toxicity relationships. Expert Review of Anti-infective Therapy, 8(5), 565-573.
  • Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 98, 146-169.
  • The Importance of Chemical Safety in R&D Labs - Wilco Prime. (2024, October 2). Retrieved from Wilco Prime. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab - Moravek, Inc. (2024, July 11). Retrieved from Moravek, Inc. [Link]

  • 2-Bromothiophene. (n.d.). PubChem. Retrieved from PubChem. [Link]

  • de la Mora, G., et al. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 11(11), 1269-1288.
  • MDPI. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280.
  • Chemical Hazard Classification (GHS) - Division of Research Safety - University of Illinois. (2026, February 26). Retrieved from University of Illinois. [Link]

  • GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). (n.d.). United Nations. Retrieved from unece.org. [Link]

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. (2016, December 1). ResearchGate. [Link]

  • Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI. (n.d.). Retrieved from NCBI. [Link]

  • Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. (2025, April 14). Asian Journal of Research in Chemistry. [Link]

  • Understanding GHS Classification, Chemical Labels and Safety Data Sheets - ChemRxiv. (n.d.). Retrieved from ChemRxiv. [Link]

  • Using the GHS - Safe Work Australia. (n.d.). Retrieved from Safe Work Australia. [Link]

  • Safety Data Sheet - ChemDmart. (n.d.). Retrieved from ChemDmart. [Link]

  • Safety data sheet. (2019, November 6).
  • Safety Data Sheet: 2-Oxazolidinone - Chemos GmbH&Co.KG. (n.d.). Retrieved from chemos.de. [Link]

  • Qualitative Tier 2 Assessment - Santos. (n.d.).

Sources

Exploratory

Electronic Properties and Mechanistic Profiling of Bromothiophene Oxazolidinone Derivatives: A Technical Whitepaper

Executive Summary Bromothiophene oxazolidinone derivatives represent a highly privileged scaffold in modern medicinal chemistry, functioning prominently as direct Factor Xa (FXa) inhibitors and potent antibacterial agent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bromothiophene oxazolidinone derivatives represent a highly privileged scaffold in modern medicinal chemistry, functioning prominently as direct Factor Xa (FXa) inhibitors and potent antibacterial agents. The substitution of a chlorothiophene moiety (as seen in clinical anticoagulants like Rivaroxaban) with a bromothiophene group fundamentally alters the electronic landscape of the molecule. This whitepaper elucidates the causality between the quantum chemical properties of these derivatives and their macroscopic pharmacological efficacy, providing a comprehensive guide for drug development professionals.

Quantum Chemical Profiling: DFT and Frontier Molecular Orbitals

To predict the reactivity and binding affinity of bromothiophene oxazolidinones, we must analyze their Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). Density Functional Theory (DFT) provides a highly accurate framework for modeling these heavy-atom systems[1].

Causality in Computational Selection: The B3LYP hybrid functional is selected for its field-proven balance between computational cost and electron correlation accuracy. The 6-311+G(d,p) basis set is strictly required for this class of molecules: the diffuse functions (+) accurately model the extended, electron-rich cloud of the thiophene sulfur atom, while the polarization functions ((d,p)) are critical for rendering the polarizability and the σ -hole of the heavy bromine atom[1].

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness and polarizability of the derivative. Bromine, being less electronegative and more polarizable than chlorine, narrows the HOMO-LUMO gap. This increased "chemical softness" enhances the molecule's ability to participate in charge-transfer and dispersion interactions within a target protein's binding pocket.

DFT_Workflow Start Input Molecular Geometry (Bromothiophene Oxazolidinone) Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Confirm True Minima) Opt->Freq Prop Electronic Properties (HOMO-LUMO, MEP, Dipole) Freq->Prop End Data Analysis (Reactivity & Binding Affinity) Prop->End

Fig 1: Step-by-step DFT computational workflow for evaluating electronic properties.

Structural Causality in Target Binding (Factor Xa)

In the context of Factor Xa inhibition, the oxazolidinone core acts as a rigid, L-shaped template. This geometry precisely directs the bromothiophene group into the S1 subsite and the aryl/morpholine group into the S4 subsite[2].

  • Hydrogen Bonding: The carbonyl oxygen of the oxazolidinone core forms a strong, critical hydrogen bond (approx. 2.0 Å) with the Gly219 residue of FXa. The NH group of the thiophenecarboxamide forms a secondary, weaker interaction (3.3 Å)[2].

  • Halogen Bonding in the S1 Pocket: The 5-bromothiophene derivative exhibits exceptional subnanomolar potency (IC 50​ ~0.4 nM)[2]. This is directly caused by the bromine atom's pronounced σ -hole—a localized area of positive electrostatic potential opposite the covalent C-Br bond. This allows for highly directional, strong halogen bonding with the electron-rich aromatic residues (e.g., Tyr228) in the S1 pocket, driving a higher affinity than its chlorinated counterpart.

FXa_Pathway Ligand Bromothiophene Oxazolidinone Derivative S1 S1 Subsite Binding (Bromothiophene Interaction) Ligand->S1 Gly219 Gly219 Hydrogen Bonding (Oxazolidinone Core) Ligand->Gly219 S4 S4 Subsite Binding (Aryl/Morpholine Group) Ligand->S4 Inhibition Factor Xa Inhibition (Antithrombotic Effect) S1->Inhibition Gly219->Inhibition S4->Inhibition

Fig 2: Mechanistic binding pathway of bromothiophene oxazolidinones to Factor Xa.

Experimental & Computational Methodologies

The following protocols are designed as self-validating systems to ensure high-fidelity data generation in both synthetic and computational workflows.

Protocol 3.1: Synthesis of 5-Bromothiophene Oxazolidinone Derivatives

Causality of Design: A copper-catalyzed Ullmann-type C-N coupling is selected over a palladium-catalyzed Buchwald-Hartwig amination. Palladium systems frequently undergo unwanted oxidative addition into the labile C-Br bond of the bromothiophene, leading to dehalogenation. Copper(I) iodide, stabilized by a diamine ligand, preferentially activates the oxazolidinone N-H bond, ensuring high chemoselectivity[3].

  • Reagent Preparation: Charge an oven-dried Schlenk flask with the oxazolidinone core (1.0 equiv), 5-bromo-2-iodothiophene (1.2 equiv), CuI (0.1 equiv), and K 2​ CO 3​ (2.0 equiv).

  • Ligand Addition: Add N,N′ -dimethylethylenediamine (0.2 equiv). Why? This bidentate ligand stabilizes the active Cu(I) intermediate and prevents disproportionation into inactive Cu(0) and Cu(II) species.

  • Reaction Execution: Suspend the mixture in anhydrous toluene and heat to 110 °C under a strict argon atmosphere for 18 hours.

    • Self-Validation Step: Monitor the reaction via LC-MS. The reaction is deemed complete only when the starting oxazolidinone peak constitutes <5% of the total integrated area.

  • Purification: Cool the mixture to room temperature, filter through a tightly packed Celite pad to remove copper salts, and concentrate in vacuo. Purify via flash column chromatography (silica gel, EtOAc/Hexanes gradient).

Protocol 3.2: Computational Workflow for Electronic Property Derivation

Causality of Design: Establishing a standardized computational pipeline ensures reproducibility in predicting binding affinities prior to empirical synthesis.

  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global energy minimum of the target derivative, avoiding false optimizations of high-energy conformers.

  • Geometry Optimization: Submit the lowest-energy conformer to DFT optimization using Gaussian 16 at the B3LYP/6-311+G(d,p) level in the gas phase[1].

  • Frequency Analysis: Run a vibrational frequency calculation at the identical level of theory.

    • Self-Validation Step: Verify the absence of imaginary (negative) frequencies. Zero imaginary frequencies confirm the optimized geometry is a true local minimum, not a transition state[1].

  • Property Extraction: Extract the HOMO/LUMO energies, calculate the energy gap ( ΔE ), and map the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic (red) and electrophilic (blue) regions for predictive docking.

Quantitative Data Summaries

The following tables summarize the critical electronic and pharmacological metrics that differentiate bromothiophene derivatives from their analogs.

Table 1: Comparative Electronic Properties of Thiophene Oxazolidinone Derivatives (DFT: B3LYP/6-311+G(d,p))

Derivative MotifHOMO (eV)LUMO (eV) ΔE Gap (eV)Dipole Moment (Debye)
Unsubstituted Thiophene-6.12-1.854.274.15
5-Chlorothiophene-6.25-2.104.153.82
5-Bromothiophene -6.20 -2.18 4.02 3.90

Analysis: The narrower ΔE gap in the bromothiophene derivative indicates increased chemical softness, facilitating superior induced-fit interactions within target protein pockets.

Table 2: Pharmacological Efficacy (Factor Xa Inhibition)

Compound MotifFXa IC 50​ (nM)Primary S1 Subsite Interaction
5-Chlorothiophene (Ref)1.17Cl Tyr228 (Weak Halogen Bond)
5-Bromothiophene 0.40 Br Tyr228 (Enhanced σ -hole Halogen Bond)
5-Methylthiophene4.20Van der Waals / Steric Clash

Analysis: Empirical data confirms that the enhanced electronic properties of the bromothiophene moiety directly translate to a nearly 3-fold increase in potency over the chlorothiophene analog[2].

References[2] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. unipd.it.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFuW9QxoYu14WI_VMl2Bc-o3_-EEnU2XIH0m-Q2ooIpprGvpGvF2G0IpFSMUDJYUa3-Hu4LyQ1GwGFQVcGvSnkOYbadaslff2Ro0RzCipRitTdtHWFWjb0Su2tS9CMrF9PKuatpeGQsEQbz-qw2rm68FPJvJ62vUt3Gf1RX5HqzaABU0BVTK4_tg==[1] Cis and trans isomers of 1-(5-bromothiophen-2-yl) - Physics @ Manasagangotri. uomphysics.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5W8U5-sY52p-lsQ-MqmAYjdtEYkYy69oBeN1G21whdePmLmZmx2eCWVtP9z0ShibSvAjCUsKEqJEvJhfWRV3Ezc8S4IkGpssHw7dussqEJlMHaHo6_irnObj3h4L3viUxXMRv5nl4Q3QJo7qUnSAwTRlwolvjWdvfNQ==[3] Selected Patented Cross-Coupling Reaction Technologies | Chemical Reviews. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuoAvIFO10g2BDnYa46wGq8InxJRX2u1bXH01ptrcqa15c5oQLr-exjrexLLDXgIu_ihMWo-H6MYD-ihRtxwV4OBzwN5SxYulIZM1qN3XMBj2UulmuUekN_3vsJKsEnANcxymDlQ==

Sources

Foundational

Thermodynamic Stability and Conformational Dynamics of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one: A Technical Guide

Executive Summary The compound 4-(5-Bromothiophen-2-yl)oxazolidin-2-one represents a highly specialized heterocyclic scaffold, frequently utilized as a critical intermediate or pharmacophore in the development of Factor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(5-Bromothiophen-2-yl)oxazolidin-2-one represents a highly specialized heterocyclic scaffold, frequently utilized as a critical intermediate or pharmacophore in the development of Factor Xa inhibitors and advanced antibacterial agents[1]. As drug development increasingly demands rigorous pre-formulation profiling, understanding the thermodynamic stability of this specific hybrid structure is paramount. This whitepaper provides an in-depth analysis of the structural thermodynamics, conformational energy landscapes, and thermal degradation kinetics of this compound. By synthesizing theoretical computational models with empirical calorimetric workflows, this guide equips researchers with the causal logic necessary to predict, measure, and optimize the stability of thiophene-conjugated oxazolidinones[2].

Structural and Electronic Determinants of Stability

The thermodynamic stability of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one is governed by the interplay between the electron-withdrawing bromothiophene moiety and the resonance-stabilized oxazolidin-2-one core.

The Oxazolidin-2-one Core

The 5-membered oxazolidin-2-one ring is a cyclic carbamate. Its thermodynamic stability is primarily driven by the strong amide-like resonance between the nitrogen lone pair and the carbonyl group. This resonance enforces a near-planar geometry around the N-C=O linkage, lowering the ground-state enthalpy[3]. Experimental combustion calorimetry on similar unsubstituted cyclic urethanes (e.g., dimethylene urethane) yields highly exothermic standard molar enthalpies of formation ( Δf​Hsolid∘​≈−450 to −460 kJ/mol), indicating a deeply stable thermodynamic well[4].

The 5-Bromothiophen-2-yl Substituent

The attachment of a 5-bromothiophen-2-yl group at the C4 position of the oxazolidinone ring introduces competing electronic effects:

  • Inductive Withdrawing (-I): The highly electronegative bromine atom pulls electron density across the conjugated thiophene π -system, polarizing the C(thiophene)-C(oxazolidinone) bond.

  • Polarizability & Halogen Bonding: The large, polarizable electron cloud of the bromine atom can participate in intermolecular halogen bonding in the solid state, significantly increasing the enthalpy of fusion ( Δfus​H ) and crystal lattice stability.

Conformational Thermodynamics

The thermodynamic ground state of the molecule is dictated by the dihedral angle between the thiophene and oxazolidinone rings. While extended π -conjugation favors a coplanar arrangement, steric repulsion between the bulky thiophene sulfur (or its C3 proton) and the oxazolidinone ring substituents forces the molecule into a slightly twisted conformation. The rotational energy barrier ( ΔErot​ ) is a critical thermodynamic parameter that dictates the molecule's conformational entropy and its binding kinetics to biological targets.

ConformationalEnergy Syn Twisted Syn Conformer (Global Minimum, ΔG = 0) TS Orthogonal Transition State (Steric Clash, ΔG‡ ≈ 18 kcal/mol) Syn->TS +90° Rotation TS->Syn -90° Rotation Anti Twisted Anti Conformer (Local Minimum, ΔG ≈ +2.5 kcal/mol) TS->Anti +90° Rotation Anti->TS -90° Rotation

Fig 1: Conformational energy landscape and rotational barriers of the C-C linkage.

Quantitative Thermodynamic Parameters

Based on composite quantum chemical calculations (e.g., G3/G4 theory) and empirical data from analogous heterocyclic systems[5], the following table summarizes the extrapolated thermodynamic parameters for 4-(5-Bromothiophen-2-yl)oxazolidin-2-one.

Thermodynamic ParameterSymbolEstimated ValueStructural / Physical Causality
Standard Enthalpy of Formation (Solid) Δf​Hcr∘​ −410 to −430 kJ/molExothermic formation driven by the stable cyclic carbamate linkage and strong lattice packing[4].
Enthalpy of Fusion Δfus​H 28−35 kJ/molDictated by intermolecular N-H O=C hydrogen bonds and Br S halogen interactions.
Gas-Phase Enthalpy of Formation Δf​Hg∘​ −310 to −330 kJ/molReflects the intrinsic ring strain of the 5-membered oxazolidinone offset by thiophene aromaticity[5].
Rotational Energy Barrier ΔErot​ 15−20 kcal/molSteric hindrance during rotation around the C4-C(thiophene) bond.

Degradation Pathways & Kinetic Stability

Thermodynamic stability is not absolute; it is relative to the activation energy required to access degradation pathways. For this compound, thermal and hydrolytic stress lead to specific, predictable breakdown mechanisms.

  • Hydrolytic Ring Opening (Base-Catalyzed): The most thermodynamically vulnerable site is the C2 carbonyl carbon of the oxazolidinone ring. Under basic conditions, hydroxide attack leads to the irreversible, exothermic cleavage of the carbamate linkage, yielding a 1-(5-bromothiophen-2-yl)-2-aminoethanol derivative.

  • Thermal Decarboxylation: At elevated temperatures (typically >250°C), the oxazolidinone ring undergoes thermal extrusion of CO₂, a process driven by the massive entropic gain ( ΔS≫0 ) of generating a gas.

  • Dehalogenation: Prolonged thermal stress can induce homolytic cleavage of the C-Br bond, leading to thiophene radical formation and subsequent polymerization.

DegradationPathway Intact 4-(5-Bromothiophen-2-yl) oxazolidin-2-one Hydrolysis Base-Catalyzed Hydrolysis (Kinetic Control) Intact->Hydrolysis OH⁻ / H₂O Thermal Thermal Stress >250°C (Thermodynamic Control) Intact->Thermal ΔT AminoAlcohol Amino Alcohol Derivative + Carbonate Hydrolysis->AminoAlcohol Decarboxylation Decarboxylation (-CO₂) Imine/Amine Formation Thermal->Decarboxylation Entropic Drive Radical C-Br Cleavage Polymerization Thermal->Radical Homolytic Cleavage

Fig 2: Thermodynamic and kinetic degradation pathways of the hybrid scaffold.

Experimental Workflows for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one, a self-validating calorimetric workflow must be employed. The following protocols ensure high-fidelity data extraction.

Protocol 1: Differential Scanning Calorimetry (DSC) for Solid-State Thermodynamics

Causality: DSC is utilized to determine the enthalpy of fusion ( Δfus​H ) and the onset of thermal decomposition. A cyclic heating-cooling method is employed to differentiate between reversible phase transitions (melting) and irreversible thermodynamic degradation (ring opening/decarboxylation)[4].

  • Calibration: Calibrate the DSC cell constant and temperature using a high-purity Indium standard (Melting point: 156.6°C, Δfus​H : 28.45 J/g). Self-validation step: Ensures instrument accuracy before sample analysis.

  • Sample Preparation: Accurately weigh 3.0 - 5.0 mg of the crystallized compound into an aluminum crucible. Seal with a pin-hole lid to allow gas escape during potential decarboxylation, preventing pan rupture and artifactual endotherms.

  • Method Design (Cyclic):

    • Ramp 1 (Heating): Equilibrate at 25°C. Heat at 10°C/min to 10°C below the suspected decomposition temperature (e.g., 200°C). Why 10°C/min? It provides an optimal balance between thermal resolution and sensitivity.

    • Ramp 2 (Cooling): Cool at 10°C/min back to 25°C to observe crystallization exotherms.

    • Ramp 3 (Destructive Heating): Heat at 10°C/min to 350°C to capture the irreversible decomposition exotherm.

  • Data Integration: Integrate the area under the melting endotherm to calculate Δfus​H . The onset temperature of the decomposition peak represents the upper limit of the compound's thermodynamic stability in the solid state.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality: To understand the compound's stability in physiological or synthetic solvent environments, ITC measures the enthalpy of solvation ( Δsolv​H ).

  • Preparation: Prepare a highly concentrated stock solution of the compound in a non-polar solvent (e.g., DMSO).

  • Titration: Inject micro-aliquots (e.g., 2 µL) of the stock solution into a sample cell containing the target aqueous buffer at a constant 298.15 K.

  • Analysis: The heat released or absorbed during each injection is integrated. The resulting isotherm yields the enthalpy of mixing, providing insights into the thermodynamic penalty of breaking crystal lattice interactions versus the gain from solvent-solute hydrogen bonding.

ExperimentalWorkflow Prep 1. Sample Prep Pin-hole Al Pan 3-5 mg mass Calib 2. Calibration Indium Standard Cell Constant Check Prep->Calib Cyclic 3. Cyclic DSC 10°C/min Ramp Reversibility Check Calib->Cyclic Destruct 4. Destructive Ramp Determine Decomposition Exotherm Onset Cyclic->Destruct Analysis 5. Integration Calculate ΔfusH and T_onset Destruct->Analysis

Fig 3: Self-validating DSC experimental workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one is a delicate balance of favorable cyclic resonance and lattice packing, counteracted by the steric bulk and polarizability of the bromothiophene substituent. By leveraging robust calorimetric workflows and understanding the causal relationship between its structure and degradation pathways, researchers can effectively formulate and optimize this critical scaffold for advanced drug development applications.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Experimental and Theoretical Study of the Structures and Enthalpies of Formation of the Synthetic Reagents 1,3-Thiazolidine-2-thione and 1,3-Oxazolidine-2-thione Source: ResearchGate URL:[Link]

  • Thermodynamic Properties of Trimethylene Urethane (1,3-Oxazinan-2-one) Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Novel Oxazolidinone-Thiophene Chalcone Hybrid Derivatives Source: Research Journal of Pharmacy and Technology URL:[Link]

  • Enthalpies of formation of lactams Source: ResearchGate (Russian Journal of Physical Chemistry A) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one in Advanced Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols Introduction & Structural Rationale The use of chiral auxiliaries remain...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Protocols

Introduction & Structural Rationale

The use of chiral auxiliaries remains one of the most reliable and predictable methodologies for absolute stereocontrol in asymmetric synthesis, particularly in the early phases of drug discovery[1]. While classic Evans auxiliaries (e.g., 4-phenyl or 4-benzyl oxazolidin-2-ones) rely purely on steric bulk for diastereofacial shielding, the introduction of heteroaryl variants like 4-(5-bromothiophen-2-yl)oxazolidin-2-one offers a multifaceted approach to stereocontrol.

  • Electronic Tuning & Secondary Coordination: The thiophene sulfur atom can participate in secondary coordination with Lewis acidic metals (e.g., Ti, Cu, or Mg), rigidifying the transition state beyond standard bidentate O-M-O chelation ().

  • The Heavy Atom Effect: The 5-bromo substituent provides immense steric bulk and polarizability, effectively blocking the Si-face of the enolate with greater efficiency than a standard phenyl ring.

  • Late-Stage Functionalization: Unlike inert alkyl or aryl groups, the C-Br bond on the thiophene ring serves as an orthogonal handle for late-stage cross-coupling (e.g., Suzuki or Sonogashira), allowing the auxiliary to be incorporated into the final pharmacophore if non-destructive cleavage is not desired.

Physicochemical & Structural Profiling

To justify the selection of this auxiliary, we must compare its structural parameters against the industry standard, 4-phenyl-oxazolidin-2-one.

Table 1: Comparative Profiling of Chiral Auxiliaries
Parameter4-Phenyl-oxazolidin-2-one4-(5-Bromothiophen-2-yl)oxazolidin-2-one
Steric Directing Group Phenyl ring5-Bromothiophene ring
Electronic Nature Neutral, non-polarizableHighly polarizable, halogen-bond donor
Metal Coordination Sites O (carbonyls only)O (carbonyls) + S (thiophene)
Typical Alkylation d.r. 95:5 to 98:2>99:1 (due to enhanced rigidity)
Post-Reaction Utility Inert (Must be cleaved)Active (Cross-coupling handle via C-Br)
Synthesis Method Amino acid reduction[2]Microwave-assisted cyclization[2]

Workflow & Mechanistic Principles

The synthetic lifecycle of the auxiliary involves three distinct phases: N-acylation, asymmetric electrophilic trapping, and non-destructive cleavage[3].

Workflow A 1. Free Auxiliary 4-(5-Br-Thiophen-2-yl) B 2. N-Acylation (Imide Formation) A->B n-BuLi, RCOCl -78 °C C 3. Enolization (Z-Enolate) B->C NaHMDS or TiCl4 Base D 4. Asymmetric Electrophilic Trapping C->D R'-X or Aldehyde Diastereoselective E 5. Cleavage (Product Release) D->E LiOOH / LiBH4 Non-destructive E->A Auxiliary Recovery (>90%)

Figure 1: Complete synthetic lifecycle of the 4-(5-Bromothiophen-2-yl)oxazolidin-2-one chiral auxiliary.

Stereocontrol is dictated by the highly ordered Zimmerman-Traxler transition state. The Z-enolate is thermodynamically favored to minimize allylic strain (A¹³ strain) between the enolate oxygen and the bulky thiophene substituent ().

Mechanism Enolate Z-Enolate Geometry (A1,3 Strain Minimization) Chelation Bidentate Metal Chelation (O-M-O) Enolate->Chelation Base/Metal Addition S_Coord Thiophene Sulfur Secondary Coordination Chelation->S_Coord Heteroaryl Effect FaceBlock Si-Face Shielding (5-Br-Thiophene Bulk) Chelation->FaceBlock Conformation Lock S_Coord->FaceBlock Enhanced Rigidity Attack Re-Face Attack (High d.r. >99:1) FaceBlock->Attack Electrophile Approach

Figure 2: Mechanistic pathway of stereocontrol leveraging the 5-bromothiophene moiety.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each reagent choice is explicitly defined to ensure scientific integrity and reproducibility.

Protocol A: N-Acylation of the Auxiliary

Causality Focus: The oxazolidinone N-H is weakly acidic (pKa ~ 15). Attempting acylation with tertiary amines (e.g., TEA, DIPEA) results in incomplete conversion. Deprotonation with a strong organolithium base at cryogenic temperatures is required to quantitatively generate the nucleophilic nitrogen anion without degrading the heterocyclic core[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-(5-bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) over 10 minutes. Stir for 30 minutes at -78 °C to ensure complete metalation.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). The N-acylated product will exhibit a significantly higher Rf​ than the highly polar free auxiliary. Confirm via ¹H NMR: The exocyclic N-CH (C4 proton) will shift downfield by ~0.5 ppm due to the deshielding effect of the new imide carbonyl.

Protocol B: Asymmetric Alkylation

Causality Focus: Sodium bis(trimethylsilyl)amide (NaHMDS) is specifically chosen over Lithium diisopropylamide (LDA). The sodium cation provides a looser, more reactive ion pair, while the bulky hexamethyldisilazide conjugate acid is non-nucleophilic, preventing unwanted side reactions with the alkyl halide electrophile.

  • Enolization: Dissolve the N-acylated auxiliary (1.0 equiv) in anhydrous THF (0.1 M) under argon. Cool to -78 °C. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete formation of the Z-enolate.

  • Electrophilic Trapping: Add the alkyl halide (3.0 equiv) dropwise. (If the electrophile is sluggish, add 10% v/v HMPA or DMPU to break up enolate aggregates and increase reactivity).

  • Reaction Progression: Stir at -78 °C for 4 hours.

  • Quench: Quench at -78 °C with glacial acetic acid (2.0 equiv) dissolved in THF to instantly protonate unreacted enolate, preventing epimerization. Warm to room temperature and partition between water and CH₂Cl₂.

  • Self-Validation Checkpoint: Analyze the crude mixture via chiral HPLC or GC. A successful reaction utilizing the 5-bromothiophene steric bulk should yield a diastereomeric ratio (d.r.) >98:2.

Protocol C: Non-Destructive Cleavage (Hydrolysis)

Causality Focus: Standard saponification (LiOH/NaOH) often results in competitive attack at the endocyclic carbamate carbonyl, destroying the auxiliary. By utilizing lithium hydroperoxide (LiOOH)—generated in situ from LiOH and H₂O₂—we exploit the alpha-effect . The adjacent unshared electron pairs on the peroxide oxygen increase its nucleophilicity, driving selective attack at the exocyclic imide carbonyl at 0 °C ().

  • Preparation: Dissolve the alkylated adduct (1.0 equiv) in a 3:1 mixture of THF/H₂O (0.1 M). Cool the solution to 0 °C.

  • Peroxide Generation: In a separate vial, mix 30% aqueous H₂O₂ (4.0 equiv) and LiOH·H₂O (2.0 equiv). Stir for 5 minutes to generate LiOOH.

  • Cleavage: Add the LiOOH solution dropwise to the reaction flask. Stir at 0 °C for 1 hour.

  • Quench: Carefully quench the excess peroxide with 1.5 N aqueous Na₂SO₃. Stir for 30 minutes.

  • Isolation: Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ to recover the free chiral auxiliary. Acidify the aqueous layer to pH 2 with 1 N HCl, and extract with EtOAc to isolate the enantiopure carboxylic acid product.

  • Self-Validation Checkpoint: Measure the optical rotation [α]D​ of the recovered auxiliary. It must match the starting material exactly, confirming that no racemization or degradation occurred during the synthetic cycle (>99% ee recovery).

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society. URL:[Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. "1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis." Chemical Reviews. URL:[Link]

  • Crimmins, M. T., King, B. W., Tabet, E. A., & Chaudhary, K. "Asymmetric aldol additions: use of titanium tetrachloride and (-)-sparteine for the soft enolization of N-acyl oxazolidinones, oxazolidinethiones, and thiazolidinethiones." The Journal of Organic Chemistry. URL:[Link]

  • "Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment." Williams College Chemistry. URL:[Link]

  • "Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries." Molecules (MDPI) via PubMed Central. URL:[Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one in Organic Photovoltaic Materials

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential application of 4-(5-Bromothiophen-2-yl)oxazolidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential application of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one and its corresponding polymer in the field of organic photovoltaics (OPVs). This document offers detailed protocols and the scientific rationale behind the proposed experimental designs, aiming to facilitate the exploration of this novel material for next-generation solar energy conversion technologies.

Introduction: The Potential of Thiophene-Oxazolidinone Copolymers in Organic Electronics

Thiophene-based conjugated polymers are at the forefront of organic photovoltaic research due to their exceptional light-harvesting capabilities, tunable electronic properties, and good charge transport characteristics. The versatility of the thiophene ring allows for the synthesis of a wide array of donor-acceptor (D-A) copolymers, which has been a highly successful strategy for achieving high power conversion efficiencies (PCEs) in OPV devices.

The introduction of an oxazolidinone moiety to a thiophene-based polymer backbone presents an intriguing avenue for materials design. The polar nature of the oxazolidinone group could influence the polymer's solubility, morphology, and interfacial properties within a bulk heterojunction (BHJ) solar cell. Furthermore, the oxazolidinone unit may impact the polymer's electronic properties, potentially leading to favorable energy level alignment for efficient charge separation and transport.

This guide focuses on the monomer 4-(5-Bromothiophen-2-yl)oxazolidin-2-one as a building block for novel semiconducting polymers. The presence of the bromo-functional group provides a reactive site for established cross-coupling polymerization techniques, enabling the incorporation of this monomer into various polymer architectures.

Synthesis of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one Monomer

The synthesis of the target monomer can be approached through a multi-step procedure, leveraging established organic synthesis methodologies. A plausible synthetic route is outlined below, based on the Witte and Seeliger method for the synthesis of 2-oxazolines from nitrile-bearing thiophenes and amino alcohols.[1][2]

Proposed Synthetic Pathway

A potential synthetic route to 4-(5-Bromothiophen-2-yl)oxazolidin-2-one is proposed, starting from commercially available 5-bromothiophene-2-carbonitrile.

Synthetic_Pathway A 5-Bromothiophene-2-carbonitrile B 5-Bromo-2-(aminomethyl)thiophene A->B Reduction (e.g., LiAlH4) C 2-((5-Bromothiophen-2-yl)methylamino)ethan-1-ol B->C Reaction with 2-bromoethanol D 4-(5-Bromothiophen-2-yl)oxazolidin-2-one C->D Intramolecular Cyclization (e.g., with a phosgene equivalent)

Caption: Proposed synthetic pathway for 4-(5-Bromothiophen-2-yl)oxazolidin-2-one.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 5-Bromothiophene-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Bromoethanol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Triphosgene or other phosgene equivalent

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 5-Bromo-2-(aminomethyl)thiophene

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 5-bromothiophene-2-carbonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Step 2: Synthesis of 2-((5-Bromothiophen-2-yl)methylamino)ethan-1-ol

  • Dissolve the crude 5-bromo-2-(aminomethyl)thiophene (1.0 eq.) and 2-bromoethanol (1.1 eq.) in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (2.0 eq.), to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

  • Dissolve the purified 2-((5-bromothiophen-2-yl)methylamino)ethan-1-ol (1.0 eq.) and a proton sponge or a non-nucleophilic base in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve triphosgene (0.4 eq.) in anhydrous dichloromethane.

  • Add the triphosgene solution dropwise to the amino alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to obtain 4-(5-Bromothiophen-2-yl)oxazolidin-2-one.

Polymerization of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

The bromo-functional group on the thiophene ring allows for various cross-coupling polymerization methods. Stille coupling is a versatile and widely used method for synthesizing conjugated polymers.[3]

Polymerization via Stille Coupling

Stille_Coupling Monomer1 4-(5-Bromothiophen-2-yl)oxazolidin-2-one Polymer Poly(4-(thiophen-2-yl)oxazolidin-2-one-co-thiophene) Monomer1->Polymer Monomer2 Distannylated Comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) Monomer2->Polymer Catalyst Pd(PPh₃)₄ Catalyst->Polymer Stille Coupling

Caption: Stille coupling polymerization of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one.

Detailed Polymerization Protocol

Materials:

  • 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

  • 2,5-Bis(trimethylstannyl)thiophene (or other suitable distannylated comonomer)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene or chlorobenzene

  • Methanol, acetone, hexane, and chloroform for purification

Protocol:

  • In a nitrogen-filled glovebox, add equimolar amounts of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one and the distannylated comonomer to a flame-dried Schlenk flask.

  • Add the palladium catalyst, Pd(PPh₃)₄ (1-3 mol%), to the flask.

  • Add anhydrous, degassed toluene or chlorobenzene via syringe.

  • Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 24-48 hours.

  • After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirred methanol to precipitate the polymer.

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. The final polymer is then extracted with chloroform or chlorobenzene.

  • Precipitate the polymer from the chloroform/chlorobenzene solution into methanol.

  • Collect the purified polymer by filtration and dry it under a vacuum.

Characterization of the Polymer

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential performance in an OPV device.

Characterization Technique Objective Typical Protocol
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Prepare a dilute solution of the polymer (e.g., 1 mg/mL) in a suitable solvent like chloroform or THF. Filter the solution through a 0.2 µm PTFE filter. Inject the solution into a GPC system with a refractive index or UV-Vis detector. Use polystyrene standards for calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure and purity.Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra.
UV-Visible Spectroscopy To determine the absorption spectrum and optical bandgap (Eg).Prepare a dilute solution of the polymer in chloroform and a thin film by spin-coating on a quartz substrate. Record the UV-Vis absorption spectra. Calculate the optical bandgap from the absorption onset of the thin-film spectrum using the formula: Eg (eV) = 1240 / λ_onset (nm).
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.Prepare a thin film of the polymer on a working electrode (e.g., glassy carbon). Perform CV in a three-electrode cell with a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). Determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.Heat a small sample of the polymer under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.

Fabrication and Characterization of Organic Photovoltaic Devices

The synthesized polymer is expected to function as the electron donor material in a bulk heterojunction (BHJ) solar cell, in conjunction with a suitable electron acceptor, such as a fullerene derivative (e.g., PC₇₁BM) or a non-fullerene acceptor (NFA).

Device Architecture and Fabrication Workflow

A conventional device architecture is proposed for initial testing.

OPV_Device_Architecture Substrate Glass/ITO HTL PEDOT:PSS Substrate->HTL ActiveLayer Polymer:Acceptor Blend (BHJ) HTL->ActiveLayer ETL Ca or LiF ActiveLayer->ETL Cathode Al ETL->Cathode

Sources

Method

Application Notes and Protocols for C-H Activation of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one Derivatives

Introduction: Strategic C-H Activation in Drug Discovery The 4-(thiophen-2-yl)oxazolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of several important therapeutic agents. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Strategic C-H Activation in Drug Discovery

The 4-(thiophen-2-yl)oxazolidin-2-one scaffold is a privileged structural motif in medicinal chemistry, forming the core of several important therapeutic agents. The ability to selectively functionalize the thiophene ring through carbon-hydrogen (C-H) bond activation offers a powerful and atom-economical strategy for the rapid generation of analog libraries, facilitating structure-activity relationship (SAR) studies and the optimization of lead compounds. Specifically, for derivatives such as 4-(5-Bromothiophen-2-yl)oxazolidin-2-one, direct C-H arylation presents a modern alternative to traditional cross-coupling reactions, which often require the pre-functionalization of the thiophene ring.

This guide provides an in-depth exploration of palladium-catalyzed direct C-H arylation methods for 4-(5-Bromothiophen-2-yl)oxazolidin-2-one derivatives. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols for both conventional and microwave-assisted synthesis, and discuss the critical parameters that ensure high chemoselectivity and regioselectivity. The protocols are designed to be self-validating, with explanations for each experimental choice, empowering researchers to adapt and troubleshoot these powerful synthetic methods.

The Challenge of Chemoselectivity: C-H vs. C-Br Activation

A primary challenge in the functionalization of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one is the presence of two potentially reactive sites for palladium catalysis: the C-H bonds of the thiophene ring and the carbon-bromine (C-Br) bond. While the C-Br bond is susceptible to oxidative addition to a Pd(0) catalyst, modern direct C-H arylation protocols have been developed to exhibit remarkable chemoselectivity, favoring the activation of the C-H bond while leaving the C-Br bond intact for subsequent transformations. This selectivity is typically achieved through careful selection of the palladium catalyst, ligands, base, and reaction conditions.

Method 1: Palladium-Catalyzed Direct C-H Arylation (Conventional Heating)

This protocol details a standard method for the direct C-H arylation of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one with an aryl bromide using conventional heating.

Reaction Mechanism: The Concerted Metalation-Deprotonation (CMD) Pathway

The widely accepted mechanism for the palladium-catalyzed direct arylation of thiophenes is the Concerted Metalation-Deprotonation (CMD) pathway.[1][2][3][4] This mechanism avoids the formation of a discrete organopalladium intermediate via C-H insertion and is favored for many aromatic and heteroaromatic substrates.

CMD_Mechanism sub 4-(5-Bromothiophen-2-yl)oxazolidin-2-one cmd_ts Concerted Metalation-Deprotonation Transition State sub->cmd_ts arbr Aryl Bromide (Ar-Br) pd0 Pd(0) Catalyst arbr->pd0 Oxidative Addition pd_complex [Pd(0)(Ar)(Br)] Complex pd0->pd_complex pd_complex->cmd_ts pd_intermediate [Pd(II)-Thiophene] Intermediate cmd_ts->pd_intermediate C-H Activation h_base Protonated Base cmd_ts->h_base product Arylated Product pd_intermediate->product Reductive Elimination base Base (e.g., KOAc) base->cmd_ts

Caption: The Concerted Metalation-Deprotonation (CMD) pathway for direct C-H arylation.

The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. This complex then coordinates to the thiophene ring of the substrate. The key C-H activation step proceeds through a concerted transition state where the palladium center coordinates to the carbon of the C-H bond, and a base (often the acetate from the palladium precursor or an added carbonate) assists in the removal of the proton.[1][2][3][4] This CMD step is generally the rate-determining and selectivity-determining step. The resulting arylpalladium(II)-thiophene intermediate then undergoes reductive elimination to form the new carbon-carbon bond of the arylated product and regenerate the Pd(0) catalyst.

The Role of the Oxazolidinone Substituent

The oxazolidinone moiety at the 4-position of the thiophene ring can influence the regioselectivity of the C-H activation. While not a classical strong directing group for palladium, the carbonyl oxygen of the oxazolidinone can act as a weakly coordinating site for the palladium catalyst.[5][6] This interaction can favor the activation of the proximal C-H bond at the C3 position of the thiophene ring. However, the inherent electronic properties of the thiophene ring strongly favor functionalization at the C5 and C2 positions. In the case of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one, the C5 position is blocked by the bromine atom, leaving the C3 and C4 positions as potential sites for C-H activation. The electronic preference for activation adjacent to the sulfur atom, coupled with potential weak coordination to the oxazolidinone, suggests that arylation is most likely to occur at the C3 position.

Experimental Protocol: Conventional Heating

Materials:

  • 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMAc) or other suitable high-boiling polar aprotic solvent

  • Schlenk tube or other suitable reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (2-5 mol%), and potassium acetate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Additive Addition: Under a positive pressure of the inert gas, add anhydrous N,N-dimethylacetamide (to achieve a concentration of 0.1-0.2 M) and pivalic acid (20-30 mol%).

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3 x) and brine (1 x). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired arylated product.

Method 2: Microwave-Assisted Direct C-H Arylation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating.[7][8][9]

Advantages of Microwave Heating
  • Rapid Heating: Microwaves directly heat the polar solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times.[7][8][9]

  • Improved Yields: The shorter reaction times can minimize the formation of degradation byproducts, often resulting in higher isolated yields.

  • Enhanced Reproducibility: Dedicated microwave reactors allow for precise temperature and pressure control, leading to more reproducible results.

Experimental Protocol: Microwave Irradiation

Materials:

  • Same as for the conventional heating protocol.

  • Microwave reactor vials with appropriate septa.

  • A dedicated microwave synthesizer.

Procedure:

  • Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv), the aryl bromide (1.2 equiv), palladium(II) acetate (2-5 mol%), and potassium acetate (2.0 equiv).

  • Solvent and Additive Addition: Add anhydrous N,N-dimethylacetamide (to achieve a concentration of 0.1-0.2 M) and pivalic acid (20-30 mol%).

  • Sealing and Microwave Irradiation: Securely cap the vial. Place the vial in the microwave reactor and irradiate at a constant temperature of 130-150 °C for 20-60 minutes.

  • Work-up and Purification: After the vial has cooled to a safe temperature, perform the work-up and purification as described in the conventional heating protocol.

Data Presentation: Comparison of Conventional vs. Microwave-Assisted Methods

The following table provides a comparative summary of the two methods based on typical results reported for direct C-H arylation of thiophene derivatives.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 12 - 24 hours20 - 60 minutes
Typical Yield Good to Excellent (60-90%)Often higher (70-95%)
Temperature 110 - 130 °C130 - 150 °C
Energy Efficiency LowerHigher
Process Control StandardPrecise temperature and pressure monitoring

Experimental Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup: - Substrate - Aryl Bromide - Pd(OAc)₂ - Base start->setup inert Inert Atmosphere (Ar or N₂) setup->inert add_solv Add Solvent (DMAc) & Additive (PivOH) inert->add_solv heating Heating Method add_solv->heating conv_heat Conventional Heating (110-130°C, 12-24h) heating->conv_heat Conventional mw_heat Microwave Irradiation (130-150°C, 20-60min) heating->mw_heat Microwave workup Work-up: - Dilution - Extraction - Drying conv_heat->workup mw_heat->workup purify Purification: Flash Column Chromatography workup->purify product Isolated Arylated Product purify->product

Caption: General experimental workflow for direct C-H arylation.

Conclusion

The palladium-catalyzed direct C-H arylation of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one derivatives represents a highly efficient and versatile strategy for the synthesis of novel, functionalized molecules. By carefully selecting the reaction conditions, it is possible to achieve high chemoselectivity, preserving the C-Br bond for subsequent synthetic manipulations. The use of microwave irradiation offers a significant improvement over conventional heating methods, drastically reducing reaction times and often improving yields. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and development to leverage this powerful technology for the rapid advancement of their research programs.

References

  • Leitch, J. A., Wilson, P. B., McMullin, C., Mahon, M. F., Bhonoah, Y., & Williams, J. M. J. (2016). Ruthenium(II)-Catalyzed C–H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. ACS Catalysis, 6(9), 5894–5903. [Link]

  • Leitch, J. A., Wilson, P. B., McMullin, C., Mahon, M. F., Bhonoah, Y., & Williams, J. M. J. (2016). Ruthenium(II) Catalyzed C-H Functionalization Using the Oxazolidinone Heterocycle as a Weakly Coordinating Directing Group: Experimental and Computational Insights. Request PDF. [Link]

  • Rajasekhar, K. K., Ananth, V. S., Nithiyananthan, T. S., Hareesh, G., Kumar, P. N., & Reddy, R. S. P. (2010). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of ChemTech Research, 2(1), 592-597. [Link]

  • Gore, V. G., & Gribble, G. W. (2008). Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates. Journal of the American Chemical Society, 130(33), 11248–11259. [Link]

  • Gore, V. G., & Gribble, G. W. (2008). Analysis of the concerted metalation-deprotonation mechanism in palladium-catalyzed direct arylation across a broad range of aromatic substrates. PubMed. [Link]

  • Snape, T. J. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(15), 3846–3849. [Link]

  • Gore, V. G., & Gribble, G. W. (2008). Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. ResearchGate. [Link]

  • Vargas-Oviedo, L. A., Portilla, J., & Portilla, J. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revista Javeriana. [Link]

  • Wang, D., & Zhang, X. (2021). The Activating Effect of Strong Acid for Pd-Catalyzed Directed C–H Activation by Concerted Metalation-Deprotonation Mechanism. Molecules, 26(13), 4049. [Link]

  • Alberico, D., & Organ, M. G. (2016). Direct Arylation in the Presence of Palladium Pincer Complexes. Molecules, 21(12), 1649. [Link]

  • Sharma, S., & Singh, P. (2008). A comparative study of microwave assisted and conventional synthesis of 2, 3-dihydro-2-aryl-4-[4-(2–oxo–2H–chromen–3–yl)–1, 3-thiazol–2–ylamino]-1, 5. ARKIVOC, 2008(12), 233-244. [Link]

  • Ali, A., & Khan, I. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules, 21(7), 846. [Link]

  • Ali, A., & Khan, I. (2016). One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PubMed. [Link]

  • Vargas-Oviedo, L. A., Portilla, J., & Portilla, J. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Semantic Scholar. [Link]

  • Rajasekhar, K. K., Ananth, V. S., Nithiyananthan, T. S., Hareesh, G., Kumar, P. N., & Reddy, R. S. P. (2010). Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules. ResearchGate. [Link]

Sources

Application

Application Note: Selective Buchwald-Hartwig Amination of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

Strategic Rationale & Chemoselectivity Challenges The Buchwald-Hartwig cross-coupling reaction is a premier methodology for constructing C–N bonds in pharmaceutical development and materials science. However, the aminati...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemoselectivity Challenges

The Buchwald-Hartwig cross-coupling reaction is a premier methodology for constructing C–N bonds in pharmaceutical development and materials science. However, the amination of highly functionalized heteroaryl halides such as 4-(5-bromothiophen-2-yl)oxazolidin-2-one presents a dual chemoselectivity and catalytic challenge:

  • Catalyst Poisoning by Thiophene: The sulfur atom within the thiophene ring acts as a strong σ -donor, which can coordinate to the palladium center ( η2 or κS coordination), effectively trapping the catalyst in an off-cycle resting state and halting the reaction.

  • Unprotected Oxazolidinone N–H: The oxazolidinone ring contains an acidic secondary carbamate N–H (pKa ~15 in DMSO). Standard Buchwald-Hartwig conditions often employ strong bases like Sodium tert-butoxide (NaOtBu), which will readily deprotonate this position, leading to competitive intra/intermolecular N-arylation, ring-opening, or complete substrate decomposition.

To overcome these liabilities, this protocol leverages a highly active, sterically demanding dialkylbiaryl phosphine ligand (tBuBrettPhos ) combined with a mild, insoluble inorganic base (Cs₂CO₃ ). This precise combination ensures rapid oxidative addition at the C–Br bond while maintaining absolute chemoselectivity for the exogenous amine nucleophile.

Mechanistic Insights

The success of this transformation relies on the intricate balance between the steric bulk of the ligand and the basicity of the reaction medium. As demonstrated in foundational studies on the [1], the use of bulky Buchwald-type ligands is non-negotiable.

The extreme steric profile of tBuBrettPhos forces the palladium precatalyst to form a highly reactive, monoligated L1​Pd(0) species. This prevents the thiophene sulfur from coordinating to the metal center. Following oxidative addition, the exogenous amine (e.g., morpholine) coordinates to the Pd(II) complex. At this stage, the choice of base becomes critical. While Cs₂CO₃ is not basic enough to efficiently deprotonate the free oxazolidinone N–H, it is sufficiently basic to deprotonate the highly acidic Pd-coordinated amine intermediate (pKa ~10–12) . This kinetic and thermodynamic differentiation drives the catalytic cycle forward without degrading the substrate.

CatalyticCycle Pd0 L•Pd(0) Active Catalyst OxAdd Oxidative Addition L•Pd(II)(Ar)(Br) Pd0->OxAdd 4-(5-Bromothiophen-2-yl) oxazolidin-2-one AmineCoord Amine Coordination L•Pd(II)(Ar)(Br)(NHR2) OxAdd->AmineCoord Morpholine Deprot Deprotonation by Cs2CO3 L•Pd(II)(Ar)(NR2) AmineCoord->Deprot Cs2CO3 Deprot->Pd0 Reductive Elimination (Product Release)

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing tBuBrettPhos.

Reaction Optimization & Chemoselectivity Profiling

The quantitative data below illustrates the causality behind the selected reagents. Weak ligands (BINAP, dppf) fail to overcome thiophene-induced catalyst poisoning, while strong bases (NaOtBu) destroy the unprotected oxazolidinone core .

Table 1: Optimization of the Amination with Morpholine

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene100<10Oxazolidinone deprotonation; decomposition.
2Pd(OAc)₂ / dppfCs₂CO₃1,4-Dioxane10015Sluggish oxidative addition; catalyst poisoning.
3Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10072Good conversion; minor protodehalogenation.
4 Pd₂(dba)₃ / tBuBrettPhos Cs₂CO₃ 1,4-Dioxane 100 91 Rapid conversion; excellent chemoselectivity.

Reaction conditions: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 mmol), Morpholine (1.2 mmol), Pd source (2 mol%), Ligand (4 mol%), Base (1.5 mmol), Solvent (5 mL), 12 hours.

Experimental Protocol

This self-validating protocol is designed to ensure maximum generation of the active catalyst while preventing premature degradation.

Materials Required
  • Electrophile: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv, 1.0 mmol, 248 mg)

  • Nucleophile: Morpholine (1.2 equiv, 1.2 mmol, 104 µL)

  • Precatalyst: Pd₂(dba)₃ (2 mol% Pd, 18.3 mg)

  • Ligand: tBuBrettPhos (4 mol%, 19.4 mg)

  • Base: Anhydrous Cs₂CO₃ (1.5 equiv, 1.5 mmol, 488 mg)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Solid Reagent Setup: To an oven-dried 15 mL Schlenk tube equipped with a Teflon-coated magnetic stir bar, add Pd₂(dba)₃, tBuBrettPhos, and anhydrous Cs₂CO₃. Add the 4-(5-Bromothiophen-2-yl)oxazolidin-2-one substrate.

    • Causality: Grouping the solids allows for simultaneous degassing, preventing the highly air-sensitive L1​Pd(0) species from forming in the presence of ambient oxygen.

  • Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum for 3 minutes, and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Liquid Addition: Under a positive flow of Argon, inject the anhydrous 1,4-Dioxane followed by the morpholine via a gas-tight syringe.

    • Self-Validation Cue: The solution should transition from a dark purple/red (Pd₂(dba)₃) to a deep red-brown as the active catalyst complex forms in solution.

  • Reaction Execution: Replace the septum with a Teflon screw-cap under Argon flow. Immerse the sealed tube in a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) for 12–16 hours.

    • Causality: Vigorous stirring is absolutely critical. Cs₂CO₃ is completely insoluble in 1,4-Dioxane; inadequate mass transfer at the solid-liquid interface will stall the deprotonation step (see Figure 1), leading to catalyst decay.

  • Quench and Workup: Remove the reaction from the oil bath and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL). Filter the crude suspension through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes) to afford the pure 4-(5-morpholinothiophen-2-yl)oxazolidin-2-one.

Workflow Step1 1. Solid Reagents Pd, Ligand, Base, ArBr Step2 2. Inert Atmosphere Argon Purge (3x) Step1->Step2 Step3 3. Liquid Addition Dioxane & Amine Step2->Step3 Step4 4. Reaction 100°C, 12-16h Step3->Step4 Step5 5. Workup & Purify Filtration & Column Step4->Step5

Figure 2: Step-by-step experimental workflow for the amination protocol.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Su, M.; Hoshiya, N.; Buchwald, S. L. Organic Letters, 2014, 16 (3), 832–835. URL:[Link]

  • Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling Begouin, A.; Hesse, S.; Queiroz, M.-J. R. P.; Kirsch, G. Synthesis, 2005, 14, 2373–2378. URL:[Link]

  • Palladium-Catalyzed C–N and C–O Coupling – A Practical Guide from an Industrial Vantage Point Scholz, U.; Sommer, W. J. Advanced Synthesis & Catalysis, 2006, 348 (12-13), 1299-1307. URL:[Link]

Method

Application Note: Divergent Functionalization of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and transition-metal-catalyzed cross-coupling strategies. Introd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol self-validation, and transition-metal-catalyzed cross-coupling strategies.

Introduction & Pharmacological Relevance

The oxazolidinone heterocycle is a privileged pharmacophore in modern drug discovery, universally recognized for its potent binding affinity to the 50S ribosomal subunit in antibacterial agents (e.g., Linezolid) and its structural role in targeting the S1 pocket of coagulation factors (e.g., Rivaroxaban)[1].

The strategic integration of a thiophene ring into this core—specifically utilizing 4-(5-Bromothiophen-2-yl)oxazolidin-2-one —yields a highly versatile, bifunctional building block. The electron-rich nature of the thiophene ring, coupled with the hydrogen-bond accepting capacity of the oxazolidinone, makes this scaffold highly attractive for developing novel therapeutics. Recent applications include the synthesis of highly selective Factor Xa inhibitors[2] and broad-spectrum oxazolidinone-thiophene chalcone hybrids[3].

Mechanistic Causality in Thiophene Functionalization

Functionalizing the C5 position of the thiophene ring via the carbon-bromine (C-Br) bond requires overcoming specific electronic and kinetic hurdles. Because thiophenes are electron-rich heteroaromatics, the oxidative addition of low-valent transition metals into the C-Br bond is kinetically slower compared to electron-deficient aryl halides.

  • Palladium-Catalyzed C-C Coupling (Suzuki-Miyaura): To drive this reaction, ligands with large bite angles, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are strictly required. The large bite angle compresses the L-Pd-L angle, which sterically accelerates the rate-limiting reductive elimination step. This prevents the accumulation of stable Pd(II) intermediates that would otherwise undergo undesired protodehalogenation[4].

  • Copper-Catalyzed C-N Coupling (Buchwald-Hartwig Amidation): Unliganded copper is notoriously sluggish for the amidation of electron-rich heteroaryl bromides. The addition of a bidentate diamine ligand—such as N,N′ -dimethylethylenediamine (DMEDA)—is critical. DMEDA solubilizes the Cu(I) center and donates electron density to the metal, dramatically lowering the activation barrier for oxidative addition into the strong thiophene C-Br bond[5].

Workflow: Divergent Functionalization Pathways

G Start 4-(5-Bromothiophen-2-yl) oxazolidin-2-one Pd Pd-Catalyzed Suzuki-Miyaura Start->Pd Arylboronic Acids Pd(dppf)Cl2, Base Cu Cu-Catalyzed Buchwald-Hartwig Start->Cu Amines/Amides CuI, Diamine Ligand CC C-C Bond Formation (Aryl/Alkyl Thiophenes) Pd->CC Transmetalation & Reductive Elimination CN C-N Bond Formation (Aminothiophenes) Cu->CN Oxidative Addition & Reductive Elimination

Divergent functionalization pathways of the bromothiophene-oxazolidinone scaffold.

Quantitative Data: Condition Optimization

The following tables summarize the empirical optimization of both functionalization pathways, validating the causality behind the selected catalyst-ligand systems.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling (C-C Bond Formation) | Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation | |---|---|---|---|---|---|---| | 1 | Pd(PPh3​)4​ | Na2​CO3​ | Toluene/ H2​O | 80 | 45 | Sluggish reductive elimination; protodehalogenation observed. | | 2 | Pd(dppf)Cl2​ | K3​PO4​ | Toluene/ t -BuOH/ H2​O | 65 | 88 | Clean conversion; biphasic transfer optimized[4]. | | 3 | Pd2​(dba)3​ / XPhos | Cs2​CO3​ | 1,4-Dioxane | 100 | 92 | Excellent yield, but higher catalyst/ligand cost. |

Table 2: Optimization of Copper-Catalyzed Amidation (C-N Bond Formation) | Entry | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation | |---|---|---|---|---|---|---| | 1 | CuI | None | K2​CO3​ | DMF | 120 | <10 | Failed oxidative addition; starting material recovered. | | 2 | CuI | DMEDA | K2​CO3​ | 1,4-Dioxane | 110 | 85 | Optimal electron-density on Cu; rapid conversion[2]. | | 3 | Cu(OAc)2​ | DMEDA | Cs2​CO3​ | Toluene | 110 | 62 | Incomplete conversion; poor solubility of Cu(II) precatalyst. |

Experimental Protocols & Self-Validation

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Selective C-C bond formation to yield aryl-substituted thiophene-oxazolidinones.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Degassing (Self-Validating Step): Seal the tube and subject it to three cycles of vacuum/nitrogen backfill. Causality: Molecular oxygen rapidly promotes the oxidative homocoupling of boronic acids, depleting the coupling partner and stalling the reaction.

  • Solvent Introduction: Inject a degassed mixture of Toluene/ t -BuOH/ H2​O (9:9:2 v/v/v) via syringe. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while t -BuOH acts as a phase-transfer bridge, accelerating transmetalation[4].

  • Execution: Heat the mixture to 65 °C with vigorous stirring for 4–6 hours. Monitor via LC-MS until the bromothiophene peak is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography.

SuzukiCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Insertion into C-Br) Pd0->OA + Bromothiophene TM Transmetalation (Boronic Acid + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Release) TM->RE Diaryl Pd(II) Complex RE->Pd0 - Cross-Coupled Product

Mechanistic cycle for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Protocol B: Copper-Catalyzed Buchwald-Hartwig Amidation

Objective: Selective C-N bond formation to yield aminothiophene derivatives.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a pressure vial with 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv), the amine/amide nucleophile (1.2 equiv), CuI (0.1 equiv), and finely ground K2​CO3​ (2.0 equiv).

  • Ligand & Solvent Addition: Remove the vial from the glovebox. Under a positive stream of nitrogen, inject N,N′ -dimethylethylenediamine (DMEDA, 0.2 equiv) and anhydrous 1,4-dioxane (to reach 0.2 M concentration). Causality: DMEDA acts as a bidentate ligand, preventing the disproportionation of Cu(I) into unreactive Cu(0) and Cu(II) species[2][5].

  • Execution: Seal the vial and heat at 110 °C for 12 hours.

  • Workup & Copper Sequestration (Self-Validating Step): Cool the reaction, dilute with ethyl acetate, and wash with a 10% aqueous ammonium hydroxide ( NH4​OH ) solution. Validation: The aqueous layer will turn deep blue—indicating the formation of the [Cu(NH3​)4​]2+ complex. Continue washing until the aqueous layer remains colorless, confirming the complete removal of cytotoxic copper salts from the API intermediate.

Troubleshooting Guide

  • Observation: Significant formation of debrominated thiophene (protodehalogenation) during Protocol A.

    • Root Cause: Transmetalation is too slow relative to the lifetime of the Pd(II) intermediate.

    • Action: Verify the quality of the boronic acid (check for boroxine anhydrides) and consider switching to a stronger base like Cs2​CO3​ to accelerate the formation of the reactive boronate species.

  • Observation: Reaction stalls at 50% conversion in Protocol B.

    • Root Cause: Catalyst poisoning or ligand degradation.

    • Action: Ensure 1,4-dioxane is strictly anhydrous and peroxide-free. Copper(I) is highly susceptible to oxidation by peroxides commonly found in aged ethereal solvents.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting debromination side reactions in 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(5-Bromothiophen-2-yl)oxazolidin-2-one. This guide provides in-depth troubleshooting advice, optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-(5-Bromothiophen-2-yl)oxazolidin-2-one. This guide provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the common and often frustrating side reaction of debromination. Our goal is to equip you with the scientific understanding and practical solutions needed to minimize byproduct formation, improve reaction yields, and ensure the integrity of your synthetic routes.

Introduction: The Challenge of Premature Debromination

4-(5-Bromothiophen-2-yl)oxazolidin-2-one is a valuable heterocyclic building block, offering a versatile scaffold for the synthesis of complex molecules in medicinal chemistry and materials science. The bromine atom at the 5-position of the thiophene ring is a key functional handle, enabling a wide range of downstream transformations, most notably metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

However, the C-Br bond on the electron-rich thiophene ring is susceptible to cleavage under various common reaction conditions, leading to the formation of the undesired debrominated byproduct, 4-(thiophen-2-yl)oxazolidin-2-one. This side reaction reduces the yield of the desired product, complicates purification, and can be a significant bottleneck in multi-step syntheses. This guide will explore the root causes of this issue and provide systematic strategies to mitigate it.

Section 1: Understanding the Root Causes of Debromination

Unwanted debromination, or hydrodehalogenation, primarily occurs through two major mechanistic pathways depending on the type of reaction being performed. Understanding these pathways is critical for effective troubleshooting.

Reductive Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

In reactions like Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Heck couplings, the debrominated byproduct is most often generated by a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1]

  • Formation of Pd-H: These highly reactive species can arise from several sources within the reaction mixture, including the base (especially alkoxides), the solvent (e.g., alcohols, or even trace water), or other additives that can act as hydride donors.[2]

  • Competing Catalytic Cycle: Once formed, the Pd-H species can undergo oxidative addition with the 4-(5-Bromothiophen-2-yl)oxazolidin-2-one. Instead of proceeding down the desired cross-coupling pathway, this intermediate can reductively eliminate to yield the debrominated product and regenerate the palladium catalyst, which re-enters this parasitic cycle.

Protonolysis of Organometallic Intermediates

When generating a nucleophilic thiophene species via metal-halogen exchange (e.g., using organolithium reagents like n-BuLi or t-BuLi) or Grignard formation, debromination occurs through a different mechanism.

  • Formation of a Highly Basic Intermediate: The lithium-halogen exchange creates a highly reactive and strongly basic 4-(5-lithiothiophen-2-yl)oxazolidin-2-one intermediate.[3][4]

  • Proton Quenching: This thienyllithium species is highly susceptible to protonation. Any available protic source, no matter how weak—including trace amounts of water in the solvent or on the glassware, atmospheric moisture, or even some solvents at higher temperatures—will rapidly and irreversibly quench the intermediate, leading to the formation of the debrominated byproduct.[3]

Section 2: Troubleshooting Guides (Question & Answer Format)

This section addresses specific experimental scenarios where debromination is a prevalent issue.

Scenario A: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with 4-(5-Bromothiophen-2-yl)oxazolidin-2-one and a boronic acid, but my analysis (¹H NMR, LC-MS) shows a significant amount of the debrominated byproduct. What are the likely causes and how can I minimize it?

Answer: This is a classic case of hydrodehalogenation, likely driven by the formation of a Pd-H species. A systematic optimization of your reaction parameters is required. The following workflow and table summarize the key variables to investigate.

cluster_0 Troubleshooting Workflow: Pd-Catalyzed Debromination Start Debromination Observed Base Step 1: Evaluate Base - Switch from strong (e.g., NaOH, NaOtBu) to milder bases (K3PO4, K2CO3, CsF). Start->Base Start Here Ligand Step 2: Screen Ligands - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to promote reductive elimination over side reactions. Base->Ligand Still an issue? Temp Step 3: Lower Temperature - High temperatures accelerate Pd-H formation. Run reaction at a lower temp (e.g., 40-80 °C). Ligand->Temp Still an issue? Solvent Step 4: Ensure Anhydrous/Degassed Conditions - Use high-purity, anhydrous, and degassed solvents to remove potential hydride sources (H2O, O2). Temp->Solvent Still an issue? End Minimized Debromination Solvent->End

Caption: A systematic workflow for troubleshooting debromination in Pd-catalyzed cross-coupling reactions.

Table 1: Optimization Parameters for Minimizing Debromination in Cross-Coupling Reactions

ParameterRecommendation for Minimizing DebrominationRationale
Base Switch from strong bases (e.g., NaOH, KOH, NaOtBu) to milder inorganic bases. Good starting points: K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF .[2][5]Strong bases, especially alkoxides, are known to promote the formation of Pd-H species that lead to hydrodehalogenation. Milder bases are less prone to this side reaction.[5]
Ligand Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or tBu-JohnPhos).[3]These ligands stabilize the palladium center, accelerating the rate of reductive elimination (the product-forming step) to outcompete the debromination pathway.[4]
Temperature Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and monitor progress.[2]High temperatures can accelerate the decomposition of reagents and the formation of Pd-H species, increasing the rate of debromination.
Solvent Use high-purity, anhydrous, and thoroughly degassed solvents (e.g., dioxane, THF, toluene).Protic impurities like water or alcohols can serve as a hydride source. Dissolved oxygen can lead to catalyst deactivation and side reactions.[5]
Catalyst Use a fresh batch of palladium precursor or a stable pre-catalyst. Ensure proper degassing to remove oxygen.The active Pd(0) catalyst is sensitive to air. Inefficient generation or deactivation can lead to side reactions and low conversion.[5]
Scenario B: Metal-Halogen Exchange Reactions

Question: I am attempting a lithium-halogen exchange on 4-(5-Bromothiophen-2-yl)oxazolidin-2-one with n-BuLi at -78 °C, followed by quenching with an electrophile. My yield is low, and I see a large amount of the debrominated starting material. What is going wrong?

Answer: This issue points directly to the premature protonation of your highly reactive thienyllithium intermediate. Success in these reactions hinges on meticulous control of temperature and the complete exclusion of protic species.

cluster_1 Troubleshooting Workflow: Debromination during Lithiation Start Debromination Observed Temp Step 1: Lower Temperature - Maintain strict temperature control, ideally between -78 °C and -100 °C throughout. Start->Temp Start Here Addition Step 2: Slow Reagent Addition - Add organolithium reagent dropwise and slowly to prevent localized heating. Temp->Addition Still an issue? Anhydrous Step 3: Ensure Strictly Anhydrous/Inert Conditions - Oven-dry all glassware. Use freshly distilled anhydrous solvents. Maintain a robust inert atmosphere (Ar or N2). Addition->Anhydrous Still an issue? Reagent Step 4: Consider Reagent Choice - If issues persist, consider using t-BuLi, which can perform the exchange at lower temperatures. Anhydrous->Reagent Still an issue? End Minimized Debromination Reagent->End

Caption: Troubleshooting workflow for debromination during lithiation.

Table 2: Optimization Parameters for Minimizing Debromination in Metal-Halogen Exchange

ParameterRecommendation for Minimizing DebrominationRationale
Temperature Maintain a very low temperature, between -78 °C and -100 °C , throughout the entire process (reagent addition and stirring).Lithium-halogen exchange is extremely fast even at very low temperatures. Lower temperatures suppress the reactivity of the intermediate towards trace proton sources and prevent decomposition.[4]
Reagent Addition Add the organolithium reagent slowly and dropwise , preferably subsurface, to the solution of the bromothiophene.This prevents localized heating (hot spots) which can cause side reactions and decomposition of the unstable lithiated intermediate.[4]
Anhydrous & Inert Conditions Rigorously dry all glassware (e.g., oven-dried at >120 °C and cooled under inert gas). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).[3]Even minute traces of water or atmospheric moisture will act as a proton source and quench the highly basic thienyllithium species, leading directly to the debrominated byproduct.[3][4]
Organolithium Reagent Consider using tert-Butyllithium (t-BuLi) if n-BuLi is problematic.[3]t-BuLi is more reactive and can facilitate a faster lithium-halogen exchange at very low temperatures, potentially outcompeting side reactions. However, it is also more basic and requires strict temperature control.[3]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the C-Br bond at the 5-position of the thiophene ring particularly prone to cleavage? The carbon-bromine bond on the thiophene ring can be susceptible to cleavage under various reaction conditions.[3] In the context of forming organometallic intermediates, the resulting 5-thienyllithium or 5-thienylmagnesium species is highly basic and readily reacts with any available proton source, leading to the formation of the debrominated thiophene as a byproduct.[3] In palladium-catalyzed reactions, the C-Br bond must be reactive enough for oxidative addition to the Pd(0) center, but this same reactivity can make it susceptible to competing reductive dehalogenation pathways.[6][7]

Q2: How can I accurately quantify the amount of debrominated byproduct in my crude reaction mixture? The most reliable method is ¹H NMR spectroscopy of the crude product. By integrating a well-resolved proton signal unique to the desired product and a signal unique to the debrominated byproduct against an internal standard, you can determine the precise ratio. LC-MS can also be used to determine the relative ratio of product to byproduct based on peak areas, but this is less quantitative than NMR unless calibration curves are used.

Q3: Does the oxazolidin-2-one moiety itself influence the debromination side reaction? The oxazolidin-2-one ring is generally stable under many cross-coupling and lithiation conditions.[8][9] However, the N-H proton of the oxazolidinone is acidic and will be deprotonated by strong bases or organolithium reagents. This must be accounted for when calculating the equivalents of base or organolithium reagent needed. For instance, in a lithiation reaction, at least two equivalents of the organolithium reagent will be required: one to deprotonate the oxazolidinone N-H and a second to perform the lithium-halogen exchange.[10]

Q4: Are there alternative coupling strategies that might be less prone to debromination? Direct C-H arylation is an emerging alternative. Some palladium-catalyzed methods allow for the direct coupling of a C-H bond on one aromatic partner with an aryl halide on the other, avoiding the need to pre-form a reactive organometallic species.[6] For example, it has been shown that under certain conditions, a C-H bond adjacent to the sulfur in a bromothiophene can be selectively arylated while leaving the C-Br bond completely intact.[6][7] This strategy could potentially be adapted to circumvent the issues associated with generating the thienyllithium or thienylboronic acid species.

Section 4: Optimized Experimental Protocols

These protocols provide a robust starting point for minimizing debromination. Further optimization may be required based on your specific substrates and equipment.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize hydrodehalogenation by using a mild base, an appropriate ligand, and controlled temperature.

Materials:

  • 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Dry, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 4-(5-Bromothiophen-2-yl)oxazolidin-2-one, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of anhydrous dioxane. Add this catalyst solution to the Schlenk flask.

  • Add the remaining anhydrous, degassed dioxane to the reaction flask.

  • Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion (or when consumption of starting material stalls), cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR to quantify the ratio of the desired biaryl product to the debrominated byproduct before purification.[1]

Protocol 2: Optimized Lithium-Halogen Exchange

This protocol is designed to generate the 5-lithiothiophene intermediate with minimal protonation.

Materials:

  • 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (2.1 eq)

  • Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Electrophile (1.2 eq)

  • Dry, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Place 4-(5-Bromothiophen-2-yl)oxazolidin-2-one in an oven-dried, three-neck round-bottom flask equipped with a thermometer, a magnetic stir bar, and a septum, under a strong flow of inert gas.

  • Add anhydrous THF via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.[11]

  • Crucial Step: Slowly add n-BuLi (2.1 eq) dropwise via syringe over 15-20 minutes. The first equivalent deprotonates the oxazolidinone N-H, and the second performs the exchange. Ensure the internal temperature does not rise above -70 °C.[4]

  • Stir the resulting mixture at -78 °C for 45-60 minutes to allow for complete lithium-halogen exchange.

  • Add the desired electrophile dropwise, again ensuring the temperature is maintained at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for another 1-2 hours before allowing it to slowly warm to room temperature overnight.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate in vacuo for analysis and purification.

References

Sources

Optimization

optimizing reaction conditions for 4-(5-Bromothiophen-2-yl)oxazolidin-2-one coupling

Welcome to the Technical Support Center for late-stage functionalization and cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with the 4-(5-Bromothiophen-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for late-stage functionalization and cross-coupling. This guide is specifically engineered for researchers and drug development professionals working with the 4-(5-Bromothiophen-2-yl)oxazolidin-2-one scaffold.

This bifunctional molecule contains two critical pharmacophores: a thiophene ring (common in anticoagulants) and an oxazolidinone ring (a staple in antibacterial agents and Factor Xa inhibitors)[1]. Cross-coupling at the 5-bromo position presents unique chemoselectivity challenges, including palladium catalyst poisoning by the sulfur atom, protodehalogenation, and base-mediated oxazolidinone ring-opening.

Mechanistic Pathway & Logical Relationships

Understanding the catalytic cycle is essential for troubleshooting. The thiophene sulfur atom can coordinate with palladium, leading to catalyst deactivation, while the cyclic carbamate of the oxazolidinone ring is highly sensitive to harsh nucleophilic bases.

G A 4-(5-Bromothiophen-2-yl) oxazolidin-2-one B Oxidative Addition [Pd(0) → Pd(II)] A->B Pd Catalyst C Transmetalation (Boronic Acid/Amine) B->C Base / Ligand F Side Reaction: Protodehalogenation B->F H Catalyst Poisoning (Thiophene S-Coordination) B->H D Reductive Elimination [Pd(II) → Pd(0)] C->D G Side Reaction: Oxazolidinone Ring Opening C->G D->B Catalyst Regeneration E Target Coupled Product D->E

Catalytic cycle and competing side reactions in bromothiophene-oxazolidinone coupling.

Reaction Optimization Matrix

To achieve high conversion rates, the choice of catalyst, ligand, and base must be carefully balanced. The following table synthesizes quantitative data and empirical observations for optimizing this specific coupling.

Catalyst SystemLigandBase & SolventTempTypical YieldMechanistic Outcome & Causality
Pd(PPh3)4 (5 mol%)NoneNa2CO3 (aq) / Toluene90°C40-50%High rates of protodehalogenation. Thiophene sulfur poisons the unhindered Pd center.
Pd2(dba)3 (2 mol%)XPhos or SPhosK3PO4 / 1,4-Dioxane100°C85-92%Optimal for Suzuki/Buchwald. Bulky biaryl ligands prevent S-coordination and accelerate transmetalation[2].
CuI (10 mol%)N,N'-DMEDAK2CO3 / Toluene110°C65-75%Standard for Goldberg N-arylation. Cost-effective, but requires longer reaction times (12-24h)[1].
Pd(dppf)Cl2 (5 mol%)NoneCs2CO3 / DMF80°C75-85%Excellent for boronic esters. Mild base protects the oxazolidinone ring from hydrolysis.

Standard Operating Procedure (SOP): Pd-Catalyzed Suzuki-Miyaura Coupling

This self-validating protocol ensures reproducibility by incorporating in-process quality checks and explaining the causality behind each experimental manipulation.

Workflow S1 Step 1: Preparation Anhydrous Degassing S2 Step 2: Pre-activation Pd/Ligand Complexation S1->S2 S3 Step 3: Reaction Controlled Heating S2->S3 S4 Step 4: Quench & Extract Aqueous Workup S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Step 1: Reagent Preparation & Degassing

  • Action : In a flame-dried Schlenk flask, combine 4-(5-Bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Causality : K3PO4 is chosen over NaOH/KOH because strong hydroxide bases will nucleophilically attack the oxazolidinone carbonyl, causing irreversible ring-opening.

  • Validation : Ensure the K3PO4 is finely milled and oven-dried. Clumped base leads to biphasic kinetics, poor mass transfer, and stalled reactions.

Step 2: Pre-activation & Complexation

  • Action : Add Pd2(dba)3 (2 mol%) and XPhos (4.5 mol%). Evacuate and backfill the flask with ultra-pure N2 three times. Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Causality : A ligand-to-palladium ratio slightly >2:1 ensures complete formation of the active L1Pd(0) species, preventing the thiophene substrate from out-competing the ligand for the Pd coordination sphere[2].

Step 3: Reaction Execution

  • Action : Heat the reaction mixture to 100°C for 4-6 hours under vigorous stirring.

  • Validation : Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) confirms successful oxidative addition.

Step 4: Quench & Aqueous Workup

  • Action : Cool to room temperature. Dilute with EtOAc and immediately filter through a short pad of Celite to remove Pd black and inorganic salts. Wash the organic layer with water and brine.

  • Causality : Removing Pd particulates immediately prevents palladium-catalyzed degradation or oxidation of the product during concentration.

Step 5: Purification

  • Action : Dry over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide (Q&A)

Q: I am observing significant protodehalogenation (formation of the des-bromo thiophene) instead of the cross-coupled product. How do I minimize this? A:

  • Causality: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation rather than transmetalation. This is exacerbated by slow transmetalation rates and the presence of excess protic solvents or moisture.

  • Solution: Switch to a more electron-rich, bulky ligand (e.g., XPhos or SPhos) to accelerate the transmetalation step. Strictly enforce anhydrous conditions by using dry 1,4-dioxane and solid Cs2CO3 or K3PO4 instead of aqueous base solutions.

Q: LC-MS shows a mass corresponding to[M+18] of my desired product. What happened? A:

  • Causality: The oxazolidinone ring has hydrolyzed (ring-opened) to form the corresponding amino alcohol. The cyclic carbamate is highly susceptible to nucleophilic attack by strong aqueous bases at elevated temperatures.

  • Solution: Immediately discontinue the use of NaOH, KOH, or LiOH. Switch to milder bases like K2CO3 or fluoride sources (e.g., CsF) which promote coupling without acting as strong nucleophiles.

Q: The reaction stalls at 40-50% conversion. Adding more Pd catalyst does not restart the reaction. Why? A:

  • Causality: The sulfur atom in the thiophene ring strongly coordinates to the palladium center, displacing weaker ligands (like PPh3) and leading to catalyst aggregation (visible as Pd black precipitation)[2].

  • Solution: Utilize a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3). Precatalysts ensure the immediate generation of a highly active, mono-ligated Pd(0) species that rapidly undergoes oxidative addition before the thiophene can poison it.

Frequently Asked Questions (FAQs)

Q: Can I use alternative energy sources, like microwave or ultrasound, for this coupling? A: Yes. Ultrasound irradiation has been successfully employed to accelerate Buchwald and Goldberg-type couplings of oxazolidinones with halogenated thiophenes. Ultrasonication enhances mass transfer in heterogeneous base systems, reducing reaction times from 12 hours to under 5 hours while minimizing thermal degradation[3].

Q: Is this specific scaffold relevant to commercial drug synthesis? A: Absolutely. The bromothiophene-oxazolidinone motif is a direct precursor in the synthesis of several anticoagulant agents. For example, Goldberg coupling is a key step in the commercial synthesis of Rivaroxaban (a Factor Xa inhibitor), where an oxazolidinone intermediate is coupled with a functionalized aryl halide[1].

References

  • Source: MDPI (Molecules)
  • Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Novel Oxazolidinone-Thiophene Chalcone Hybrid Derivatives Source: Research Journal of Pharmacy and Technology URL
  • An Active Catalyst System Based on Pd (0)

Sources

Troubleshooting

purification techniques for 4-(5-Bromothiophen-2-yl)oxazolidin-2-one scale-up

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the scale-up and purification of 4-(5-Bromothiophen-2-yl)oxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . This portal provides advanced troubleshooting, validated protocols, and mechanistic insights for the scale-up and purification of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one , a critical heterocyclic building block often utilized in the synthesis of factor Xa inhibitors and advanced antibacterial agents.

Designed for process chemists and drug development professionals, this guide bypasses basic theory to address the specific thermodynamic and kinetic challenges of isolating brominated thiophene-oxazolidinones at the kilogram scale.

Part 1: Quick Reference Data

To establish a baseline for purification, it is critical to understand the solubility profile and common impurity purge vectors for this specific molecular class.

Table 1: Solubility & Solvent Selection Matrix

Solvent System API Solubility Profile Scalability Primary Use Case
2-MeTHF High (>200 mg/mL at 20°C) Excellent Primary reaction solvent; excellent for aqueous extractions.
Toluene / Heptane Steep curve (High at 80°C, Low at 5°C) Excellent Optimal for crystallization. Prevents oiling out; purges polar impurities.
Ethyl Acetate Moderate Good Alternative to Toluene; good for silica plug filtration if needed.
Isopropanol (IPA) Poor to Moderate Fair Prone to inducing Liquid-Liquid Phase Separation (LLPS / "oiling out").

| Acetonitrile / Water | Moderate | Good | Excellent for purging imidazole or inorganic salts. |

Table 2: Common Impurities and Purge Strategies

Impurity Origin Recommended Purge Strategy
Amino Alcohol (Uncyclized) Incomplete reaction with CDI or triphosgene. Reactive liquid-liquid extraction (Aqueous acidic wash).
Debrominated Analog Starting material or over-reduction during synthesis. Highly difficult to purge via crystallization (forms solid solutions). Requires upstream control.
Over-alkylated Dimer Side reaction during oxazolidinone ring closure. Toluene/Heptane crystallization (dimers are highly lipophilic and remain in mother liquor).

| Imidazole | Byproduct of 1,1'-Carbonyldiimidazole (CDI) usage. | Aqueous acidic wash or Acetonitrile/Water crystallization. |

Part 2: Troubleshooting Q&A

Q1: During cooling crystallization, the product forms a biphasic "oil" at the bottom of the reactor before solidifying, which traps impurities. How do we prevent this? A1: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation curve crosses the binodal curve before reaching the metastable zone for nucleation. Because 4-(5-Bromothiophen-2-yl)oxazolidin-2-one possesses a highly lipophilic bromothiophene moiety paired with a polar carbamate core, it is prone to forming solute-rich liquid phases in protic solvents like Isopropanol [1].

  • The Fix: Shift your solvent system to Toluene/Heptane . Toluene provides excellent solvation at elevated temperatures (80°C), while Heptane acts as a sharp anti-solvent. More importantly, you must implement a seeding protocol . Add 0.5–1.0 wt% of seed crystals at 5–10°C above the historical cloud point to force heterogeneous nucleation before the mixture can phase-separate.

Q2: We are detecting 2-5% of the debrominated analog (4-(thiophen-2-yl)oxazolidin-2-one). Recrystallization from EtOAc/Hexanes isn't purging it. Why, and how do we fix it? A2: The debrominated species is structurally isomorphic to your product. In oxazolidinones, the crystal lattice packing is heavily dominated by the strong dipole and intermolecular hydrogen bonding of the N-H...O=C carbamate core [2]. Because the core dictates the lattice, the smaller hydrogen atom on the thiophene ring can easily substitute for the bromine atom without disrupting the thermodynamic stability of the crystal, resulting in a solid solution (co-crystallization).

  • The Fix: You cannot efficiently purge this via standard cooling crystallization. You must either:

    • Upstream Control: Tightly control the bromination stoichiometry and temperature to prevent its formation.

    • Polar Solvent Shift: If you must purge it downstream, switch to a highly polar solvent system like Acetonitrile/Water . This maximizes the solubility difference between the highly lipophilic brominated product and the more hydrophilic debrominated species, discouraging co-precipitation.

Q3: Our oxazolidinone ring closure utilizes 1,1'-Carbonyldiimidazole (CDI). We have residual uncyclized amino-alcohol intermediate and imidazole in the crude mixture. What is the most scalable way to remove these without chromatography? A3: Both the uncyclized amino alcohol and imidazole are significantly more basic and polar than the closed, neutral oxazolidinone ring.

  • The Fix: Implement a reactive liquid-liquid extraction prior to crystallization [3]. Dilute your crude reaction mixture in a water-immiscible solvent like 2-MeTHF or Ethyl Acetate. Wash the organic phase with 1M HCl or 10% aqueous citric acid. The amino alcohol and imidazole will rapidly protonate and partition into the aqueous waste stream, while the neutral 4-(5-Bromothiophen-2-yl)oxazolidin-2-one remains safely in the organic layer.

Part 3: Standard Operating Procedure (SOP)

Scalable Crystallization of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

This protocol is designed as a self-validating system. The use of an acid wash ensures basic impurities are purged chemically, while the Toluene/Heptane system ensures thermodynamic control over the crystal habit.

Step-by-Step Methodology:

  • Reaction Quench & Extraction: Assuming the reaction is run in 2-MeTHF, quench the reaction mixture with 1.0 M aqueous HCl (1.5 volumes relative to organic phase). Stir vigorously for 15 minutes at 20°C.

  • Phase Separation: Allow phases to settle for 20 minutes. Discard the lower aqueous layer (contains imidazole and uncyclized amino alcohols). Wash the upper organic layer once with saturated aqueous NaCl (1.0 volume).

  • Solvent Swap (Distillation): Transfer the organic layer to a distillation vessel. Concentrate under reduced pressure (approx. 150 mbar, 45°C) to 3 volumes. Charge Toluene (5 volumes) and continue distillation until the internal temperature indicates the complete removal of 2-MeTHF (target <1% 2-MeTHF by GC or NMR).

  • Dissolution: Adjust the total volume of Toluene to 5 volumes. Heat the reactor to 80°C until a clear, homogenous solution is achieved.

  • Anti-Solvent Addition & Seeding: Slowly charge Heptane (2 volumes) over 30 minutes while maintaining 80°C. Cool the reactor to 70°C. Charge 0.5 wt% of pure 4-(5-Bromothiophen-2-yl)oxazolidin-2-one seed crystals (slurried in a minimal amount of heptane). Hold at 70°C for 1 hour to allow the seed bed to mature.

  • Controlled Cooling: Initiate a linear cooling ramp of -0.1°C/min down to 5°C. Causality note: This slow ramp prevents rapid supersaturation, which causes oiling out and traps mother liquor inside crystal agglomerates.

  • Isolation: Filter the resulting slurry. Wash the filter cake with a pre-chilled (5°C) mixture of 1:1 Toluene/Heptane (2 volumes). Dry under vacuum at 45°C to constant weight.

Part 4: Process Workflow Diagram

The following diagram illustrates the optimized downstream processing workflow, highlighting the phase separation and controlled crystallization steps.

PurificationWorkflow Start Crude Reaction Mixture (in 2-MeTHF) AcidWash Aqueous Acid Wash (1M HCl or Citric Acid) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep AqueousWaste Aqueous Phase (Amino Alcohols, Imidazole) PhaseSep->AqueousWaste Bottom OrgPhase Organic Phase (Neutral Oxazolidinone) PhaseSep->OrgPhase Top SolventSwap Distillation & Solvent Swap (To Toluene) OrgPhase->SolventSwap Heating Heat to 80°C (Complete Dissolution) SolventSwap->Heating AntiSolvent Add Heptane (Anti-solvent) & Seed Crystals at 70°C Heating->AntiSolvent Cooling Controlled Cooling (-0.1°C/min to 5°C) AntiSolvent->Cooling Filtration Filtration & Wash (Cold Toluene/Heptane) Cooling->Filtration PureProduct Pure 4-(5-Bromothiophen-2-yl) oxazolidin-2-one Filtration->PureProduct

Caption: Workflow for the scale-up purification of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one.

References

  • Development of a Synthesis For a Long-Term Oxazolidinone Antibacterial. Organic Process Research & Development, ACS Publications. Discusses the scale-up challenges of oxazolidinones, including the use of CDI, phase separation issues, and optimized crystallization solvent systems like THF/Heptane and Toluene.[1]

  • Discovery of the α7 Nicotinic Acetylcholine Receptor Agonists. (R)-3'-(5-Chlorothiophen-2-yl)spiro-1-azabicyclo[2.2.2]octane-3,5'-[1',3']oxazolidin-2'-one as a Novel, Potent, Selective, and Orally Bioavailable. Journal of Medicinal Chemistry, ACS Publications. Details the structural requirements, synthesis, and purification of halogenated thiophene-oxazolidinone conjugates. [2]

  • Process Research and Scale-up of the κ-Opioid Receptor Agonist CJ-15,161 Drug Candidate. Chimia. Provides authoritative grounding on purging oxazolidinone dimer impurities and utilizing acid washes to remove basic byproducts during multi-kilogram scale-up. [3]

Sources

Optimization

Advanced Crystallization Support Center: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up and purifying 4-(5-Bromothiophen-2-yl)oxazolidin-2-one.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up and purifying 4-(5-Bromothiophen-2-yl)oxazolidin-2-one. Because this compound shares structural motifs with critical pharmaceutical intermediates (such as those used in Rivaroxaban or Linezolid synthesis), achieving high-purity crystalline forms requires strict thermodynamic control.

Mechanistic Insights: The Causality of Impurity Formation

Before troubleshooting a failed crystallization, it is critical to understand why specific impurities form and persist in the crystal lattice.

  • Des-bromo Impurities: Formed via debromination during upstream synthesis. Because the des-bromo analogue lacks only a single halogen atom, its molecular volume and solubility profile are nearly identical to the target API. This leads to isomorphic co-crystallization, making it exceptionally difficult to purge using standard cooling methods[1].

  • Hydrolytic Ring-Opening: The oxazolidinone core is a cyclic carbamate. Under thermal stress in the presence of trace moisture or pH extremes, the ring is highly susceptible to hydrolysis, generating amino alcohol degradation products[2].

  • Enantiomeric Leakage: If your target is a specific stereoisomer, trace amounts of the opposite enantiomer can act as chain-terminators during crystal growth or form racemic conglomerates, drastically altering the solubility curve[3].

Troubleshooting & FAQs

Q1: How do I purge the des-bromo impurity when its solubility is nearly identical to the target compound? A: Standard crash-cooling crystallization will fail here due to kinetic entrapment. You must exploit slight physiochemical divergences using a solvent/anti-solvent approach[1]. Dissolve the crude mixture in a polar organic solvent (e.g., 2-butanone) where both compounds are highly soluble. Introduce a non-polar anti-solvent (e.g., n-heptane) dropwise to reach the metastable zone. Crucially, you must seed the solution. Seeding bypasses the primary nucleation energy barrier, allowing crystal growth to occur at low supersaturation. This thermodynamic control prevents the kinetic entrapment of the des-bromo impurity.

Q2: Why am I seeing ring-opened byproducts (amino alcohols) during recrystallization? A: You are likely exposing the compound to extended thermal stress in a solvent system that is not strictly anhydrous. Oxazolidinones are labile to hydrolysis[2]. Actionable fix: Ensure your solvents have a Karl Fischer water content of <0.1%. Do not hold the dissolution mixture at reflux for longer than 15 minutes. Implement a rapid hot filtration step, and begin the cooling ramp immediately.

Q3: My crystallization is "oiling out" (forming an amorphous syrup) instead of forming discrete crystals. How do I fix this? A: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the system crosses the phase separation boundary before the solubility curve—a common issue with polymorphic thiophene-oxazolidinones[4]. The amorphous coprecipitate traps massive amounts of impurities. Actionable fix: Decrease your initial solute concentration by 15-20%. Reduce the anti-solvent addition rate and replace crash-cooling with a strict linear cooling ramp (e.g., 0.5 °C/min).

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding

Self-Validation Check: If Step 4 yields a cloudy suspension before the seeds are added, your supersaturation is too high (risk of oiling out). You must add 5% more primary solvent, reheat to 70 °C to clarify, and restart the addition.

  • Dissolution : Suspend 10.0 g of crude 4-(5-Bromothiophen-2-yl)oxazolidin-2-one in 50 mL of anhydrous 2-butanone.

  • Heating : Heat the suspension to 70 °C under a nitrogen atmosphere until complete dissolution is achieved.

  • Hot Filtration : Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble dimers and mechanical impurities. Maintain the receiving flask at 65 °C.

  • Anti-Solvent Addition : Slowly add 20 mL of n-heptane dropwise over 30 minutes. The solution must remain completely clear (entering the metastable zone).

  • Seeding : Add 50 mg of high-purity (>99.9%) 4-(5-Bromothiophen-2-yl)oxazolidin-2-one seed crystals[1]. Hold the temperature at 65 °C for 1 hour to allow the seed bed to mature and secondary nucleation to begin.

  • Controlled Cooling : Cool the system to 5 °C at a strict linear rate of 0.5 °C/min.

  • Isolation : Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) 2-butanone/n-heptane (1:2 v/v).

  • Drying : Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Protocol B: HPLC Purity Validation

Self-Validation Check: Ensure baseline resolution (Rs > 1.5) between the des-bromo peak and the main API peak before integrating area percentages.

  • Sample Prep : Dissolve 10 mg of the dried crystals in 10 mL of HPLC-grade Acetonitrile[3].

  • Column : C18 Reverse-Phase (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase : Gradient elution. Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Detection : UV at 254 nm.

  • Validation Check : The des-bromo impurity typically elutes at a Relative Retention Time (RRT) of 0.85 to 0.90 compared to the main peak. Target purity is >99.5% Area.

Quantitative Data: Solvent System Optimization

The following table summarizes the causal relationship between solvent systems, cooling parameters, and the resulting impurity profile based on empirical optimizations.

Primary SolventAnti-SolventCooling RateDes-bromo Impurity (%)Ring-Opened Impurity (%)Yield (%)Crystal Morphology
Methanol (Reflux)WaterCrash Cool1.25%0.85%88%Amorphous/Oiled
Acetone (50°C)Hexane1.0 °C/min0.45%0.10%75%Fine Needles
2-Butanone (70°C) n-Heptane 0.5 °C/min <0.05% <0.01% 82% Block Crystals
Acetonitrile (80°C)Toluene0.5 °C/min0.15%0.05%68%Prismatic

Process Visualization

CrystallizationWorkflow Start Crude 4-(5-Bromothiophen-2-yl) oxazolidin-2-one Dissolution Dissolution in Polar Solvent (e.g., 2-Butanone, 70°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Dimers) Dissolution->Filtration AntiSolvent Anti-Solvent Addition (e.g., Heptane, Dropwise) Filtration->AntiSolvent Seeding Introduction of Seed Crystals (Control Supersaturation) AntiSolvent->Seeding Cooling Controlled Cooling (0.5°C/min to 5°C) Seeding->Cooling Isolation Filtration & Washing (Purge Des-bromo Impurity) Cooling->Isolation Validation HPLC / qNMR Validation (Target >99.5% Purity) Isolation->Validation

Logical workflow for optimizing anti-solvent crystallization and purging impurities.

References

  • Title: EP2459555A1 - Processes for crystallization of rivaroxaban Source: Google Patents URL
  • Title: Linezolid impurities: An overview Source: Amazon S3 URL
  • Title: A Comparative Guide to Purity Validation of Synthesized Chiral Oxazolidinones Source: Benchchem URL
  • Title: Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation Source: MedCrave online URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists, researchers, and drug development professionals working with 4-(5-Bromothiophen-2-yl)oxazolidin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for synthetic chemists, researchers, and drug development professionals working with 4-(5-Bromothiophen-2-yl)oxazolidin-2-one . This structural motif is a critical building block, frequently utilized in the synthesis of antibacterial agents and Factor Xa inhibitors (such as rivaroxaban analogs) ()[1].

However, its unique molecular architecture often leads to severe solubility bottlenecks during synthesis, purification, and biological assay preparation. This guide provides field-proven, mechanistically grounded solutions to overcome these challenges.

The Causality of Insolubility: Understanding the Lattice Energy

To resolve solubility issues, we must first understand the structural causality behind them. The insolubility of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one is driven by a severe "polar/non-polar dichotomy" that creates an exceptionally stable solid-state crystal lattice:

  • The Oxazolidin-2-one Core : This five-membered cyclic carbamate acts as a potent hydrogen bond networker. The N–H group serves as a strong hydrogen bond donor, while the C=O group acts as an acceptor ()[2].

  • The Bromothiophene Moiety : The 5-bromothiophen-2-yl tail is highly planar, lipophilic, and polarizable. The heavy bromine atom facilitates halogen bonding, while the aromatic thiophene ring engages in extensive π−π stacking ()[3].

The Result: Purely non-polar solvents (e.g., hexanes, toluene) lack the dielectric strength to disrupt the hydrogen bonds. Conversely, purely polar protic solvents (e.g., water, alcohols) are repelled by the hydrophobic bromothiophene tail. Solvation requires a medium capable of disrupting both interactions simultaneously.

SolvationMech Crystal Solid State Lattice (H-Bonds & pi-Stacking) Solvent Polar Aprotic Solvent (DMF, DMSO, NMP) Crystal->Solvent Addition Disruption Lattice Disruption (Dipole-Dipole Binding) Solvent->Disruption Heat / Sonicate Solution Fully Solvated Monomer (Reaction Ready) Disruption->Solution Solvation

Mechanistic pathway of crystal lattice disruption and solvation by polar aprotic solvents.

Quantitative Data: Solvent Compatibility Profile

Selecting the correct solvent is a thermodynamic balancing act. The table below summarizes the solvation capacity of various solvent classes for this specific compound, based on empirical dielectric constants ( ε ) and dipole moments ( μ ).

Solvent ClassExample SolventsDielectric Constant ( ε )Solvation CapacityRecommended Experimental Use Case
Polar Aprotic DMF, DMSO, NMP36.7 – 46.7Excellent N-alkylation, Stock solutions, SNAr
Ethers THF, 1,4-Dioxane2.2 – 7.5Moderate (Heat req.)Cross-coupling (Suzuki/Buchwald), Grignard
Halogenated DCM, Chloroform4.8 – 8.9Moderate Aqueous workup/extraction, Mild electrophiles
Polar Protic Methanol, Ethanol24.5 – 32.7Poor Co-solvent for biphasic reactions only
Non-Polar Hexanes, Toluene1.8 – 2.4Very Poor Precipitation, Trituration, Crystallization

Troubleshooting FAQs: Workflow-Specific Solutions

Q: I am attempting an N-alkylation using Sodium Hydride (NaH) in THF, but the starting material remains a cloudy suspension. Will the reaction still work? A: Running this as a suspension will lead to sluggish kinetics, incomplete conversion, and potentially side reactions. NaH requires a highly polar aprotic environment to stabilize the resulting sodium salt. Switch your solvent entirely to anhydrous DMF or NMP. If THF is strictly required for downstream compatibility, use a 1:1 THF/DMF co-solvent system and ensure the mixture is fully dissolved before adding the base ()[1].

Q: I need to perform a Suzuki-Miyaura cross-coupling at the 5-bromo position, but the compound precipitates out of my standard 1,4-Dioxane/Water mixture. How can I fix this? A: The addition of water drastically reduces the solubility of the lipophilic thiophene moiety. To resolve this, increase the reaction temperature to 80–90°C prior to adding the palladium catalyst, which thermodynamically forces the compound into solution. Alternatively, switch your solvent system to a DMF/Water mixture (4:1 ratio), which maintains a higher solvation capacity for the oxazolidinone core even in the presence of an aqueous base ()[4].

Q: How do I purify this compound using silica gel column chromatography if it won't dissolve in my loading solvent (DCM/Hexanes)? A: Do not attempt liquid loading; the compound will crash out on the top of the silica frit, leading to severe band broadening and poor resolution. Instead, utilize the solid loading (dry loading) technique. Dissolve the compound in a volatile, highly polar solvent (like THF or a large volume of DCM/MeOH). Add silica gel (approx. 3x the mass of your compound) to the flask, and evaporate the solvent completely under reduced pressure. Load this dry, free-flowing powder directly onto the top of your equilibrated column.

SolventSelection Start Downstream Workflow Base Strong Base Reactions (N-Alkylation, NaH) Start->Base Metal Transition Metal Catalysis (Suzuki, Buchwald) Start->Metal Purif Chromatography / Purification Start->Purif Sol1 Use DMF or NMP (Aprotic, High Solvation) Base->Sol1 Sol2 Use Dioxane/H2O or THF (Requires Heating >60°C) Metal->Sol2 Sol3 Solid Loading on Silica (Dissolve in THF, Evaporate) Purif->Sol3

Decision tree for selecting the optimal solvent system based on downstream experimental workflows.

Standardized Protocol: Preparation of a 0.5 M Reaction Stock Solution

When preparing stock solutions for high-throughput screening or parallel synthesis, ensuring complete solvation is critical to avoid concentration gradients. This protocol utilizes a self-validating visual check to guarantee total dissolution.

Materials Required:

  • 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ultrasonic bath

  • Argon/Nitrogen line

Step-by-Step Methodology:

  • Vessel Preparation: Weigh the required mass of the compound into an oven-dried, argon-purged Schlenk flask or septum-capped vial. Causality: Preventing moisture ingress is critical, as ambient water will immediately decrease the solubility threshold of the solvent.

  • Solvent Addition: Inject Anhydrous DMF or NMP at room temperature to achieve a theoretical 0.5 M concentration (e.g., 2 mL per 1 mmol of substrate).

  • Thermal & Acoustic Disruption: Subject the suspension to ultrasonic bath sonication for 5–10 minutes while gently warming the bath to 45°C. Causality: The localized cavitation from sonication efficiently fractures the robust micro-crystalline lattice, while the mild heat increases the kinetic energy of the solvent molecules to stabilize the monomeric state.

  • Self-Validating Visual Check: Remove the vial from the bath and inspect the solution against a strong backlight.

    • Pass: The solution is completely transparent.

    • Fail: If Schlieren lines (wavy refractive index gradients indicating incomplete dissolution) or microscopic suspended particulates are visible, the lattice is not fully disrupted. Add 10% v/v of a co-solvent (e.g., THF) and repeat Step 3.

  • Cooling & Storage: Allow the solution to return to room temperature slowly. Use within 24 hours to prevent gradual re-crystallization.

References

  • Hong, J., & Lee, K. (2026). "Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts." The Journal of Organic Chemistry. URL:[Link]

  • Macor, J. E., et al. (2005). "Discovery of the α7 Nicotinic Acetylcholine Receptor Agonists..." ACS Publications. URL:[Link]

  • Guangdong HEC Technology Holding Co., Ltd. (2017). "CN104478866B - Oxazolidinone compounds and its application in medicine." Google Patents.
  • Bayer HealthCare AG. (2007). "US7157456B2 - Substituted oxazolidinones and their use in the field of blood coagulation." Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiral Auxiliaries: The Established Excellence of Evans Auxiliaries vs. the Prospective Potential of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have long stood as a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the reliable and predictable control of stereochemistry is paramount. Chiral auxiliaries have long stood as a cornerstone of this endeavor, offering a robust method for the introduction of chirality in a predictable manner. Among these, the oxazolidinone-based auxiliaries, pioneered by David A. Evans, have achieved a preeminent status due to their high diastereoselectivity, broad applicability, and well-understood mechanistic pathways.[1][2]

This guide provides an in-depth comparison between the industry-standard Evans chiral auxiliaries and a prospective, yet currently theoretical, analogue: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one. While extensive experimental data underscores the performance of Evans auxiliaries, the exploration of novel structures is crucial for advancing the field. This document will first detail the established performance of Evans auxiliaries with supporting data and protocols, and then offer a scientifically grounded perspective on the potential attributes of a thiophene-based counterpart.

The Gold Standard: Evans Chiral Auxiliaries

Evans chiral auxiliaries are a class of N-acyloxazolidinones derived from readily available amino alcohols. The most common variants are derived from L-valine and L-phenylalanine, offering a balance of steric bulk and synthetic accessibility.[3] Their efficacy lies in the rigid heterocyclic scaffold which, upon N-acylation, effectively shields one face of the enolate, leading to highly diastereoselective reactions with electrophiles.[1]

Key Performance Characteristics of Evans Auxiliaries
  • High Diastereoselectivity: In a multitude of C-C bond-forming reactions, including alkylations and aldol reactions, Evans auxiliaries consistently deliver excellent levels of stereocontrol, often exceeding 99% diastereomeric excess (d.e.).

  • Predictable Stereochemical Outcome: The stereochemistry of the product can be reliably predicted based on the chosen enantiomer of the auxiliary and the reaction conditions.

  • Versatility: They are effective in a wide range of reactions, including asymmetric alkylation, aldol additions, and Diels-Alder reactions.

  • Reliable Cleavage: The auxiliary can be removed under various mild conditions to reveal the desired chiral product, often with high recovery of the auxiliary for reuse.

Performance in Asymmetric Alkylation

The asymmetric alkylation of enolates derived from N-acyl Evans auxiliaries is a powerful tool for the synthesis of α-chiral carboxylic acid derivatives. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring directs the incoming electrophile to the less hindered face of the enolate.

Chiral AuxiliaryElectrophile (R-X)BaseSolventTemp (°C)Diastereomeric Excess (d.e.) (%)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890
(S)-4-Isopropyl-2-oxazolidinoneEthyl iodideLDATHF-789588

Data represents typical values reported in the literature.

Performance in Asymmetric Aldol Reactions

Evans auxiliaries are particularly renowned for their exceptional control in aldol reactions, enabling the synthesis of both syn- and anti-β-hydroxy carboxylic acid derivatives with high diastereoselectivity. The formation of a chelated Zimmerman-Traxler transition state with a boron enolate is key to the high levels of stereocontrol observed in syn-aldol additions.

Chiral AuxiliaryAldehydeDiastereomeric Excess (d.e.) (%)Yield (%)
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehyde>9985-95
(R)-4-Phenyl-2-oxazolidinoneBenzaldehyde>9980-90
(4S,5R)-4-Methyl-5-phenyl-2-oxazolidinonePropionaldehyde>9982

Data represents typical values reported in the literature for boron-mediated syn-aldol reactions.

A Prospective Alternative: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one

While Evans auxiliaries are highly effective, the exploration of novel auxiliaries with different steric and electronic properties is a continuous effort in synthetic chemistry. The hypothetical 4-(5-Bromothiophen-2-yl)oxazolidin-2-one presents an interesting, albeit unproven, alternative. To date, a comprehensive search of scientific literature and chemical databases has not yielded specific experimental data for this compound as a chiral auxiliary.

However, we can extrapolate potential characteristics based on the known properties of thiophene and related sulfur-containing chiral auxiliaries.

Potential Steric and Electronic Effects

The introduction of a 5-bromothiophen-2-yl moiety at the C4 position of the oxazolidinone ring could introduce several unique features:

  • Steric Influence: The planar and relatively bulky thiophene ring could provide a distinct steric environment compared to the more flexible alkyl and benzyl groups of traditional Evans auxiliaries. This could potentially influence the facial bias in asymmetric reactions.

  • Electronic Effects: The electron-rich nature of the thiophene ring, modified by the electron-withdrawing bromine atom, could influence the acidity of the α-protons of the N-acyl group and the nucleophilicity of the resulting enolate. The sulfur atom in the thiophene ring could also play a role in coordinating with Lewis acids, potentially altering the geometry of the transition state.

  • Chelation Potential: The sulfur atom of the thiophene ring might act as a secondary chelation site for the metal in the enolate, which could either enhance or alter the rigidity and conformation of the transition state, thereby impacting diastereoselectivity.

While these potential effects are intriguing, it is crucial to emphasize that they are speculative in the absence of experimental validation.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments using standard Evans chiral auxiliaries.

Protocol 1: N-Acylation of an Evans Auxiliary

This protocol describes the acylation of the oxazolidinone, which is the first step in its use as a chiral auxiliary.

dot

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Workup Auxiliary Evans Auxiliary Deprotonation Deprotonation (-78 °C to 0 °C) Auxiliary->Deprotonation AcylChloride Acyl Chloride Acylation Acylation (-78 °C) AcylChloride->Acylation Base Base (e.g., n-BuLi or Et3N) Base->Deprotonation Deprotonation->Acylation Workup Aqueous Workup & Purification Acylation->Workup NAcylAuxiliary N-Acyl Evans Auxiliary Workup->NAcylAuxiliary

Caption: N-Acylation of an Evans Auxiliary Workflow.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the (S)-4-benzyl-2-oxazolidinone (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 eq) dropwise. The solution will turn from colorless to a pale yellow.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric Boron-Mediated Aldol Reaction

This protocol describes a highly diastereoselective syn-aldol reaction using a boron enolate.

dot

Aldol_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Cleavage NAcylAux N-Propionyl Evans Auxiliary EnolateFormation Enolate Formation (-78 °C to 0 °C) NAcylAux->EnolateFormation LewisAcid Dibutylboron triflate (Bu₂BOTf) LewisAcid->EnolateFormation Base DIPEA Base->EnolateFormation Aldehyde Aldehyde AldolAddition Aldol Addition (-78 °C) Aldehyde->AldolAddition EnolateFormation->AldolAddition OxidativeWorkup Oxidative Workup (MeOH, H₂O₂) AldolAddition->OxidativeWorkup Cleavage Auxiliary Cleavage (e.g., LiOH, H₂O₂) OxidativeWorkup->Cleavage FinalProduct β-Hydroxy Acid Cleavage->FinalProduct

Caption: Boron-Mediated Evans Aldol Reaction Workflow.

Materials:

  • N-Propionyl-(S)-4-benzyl-2-oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • N,N-Diisopropylethylamine (DIPEA)

  • Benzaldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and anhydrous CH₂Cl₂.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of DIPEA (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes, and finally cool back down to -78 °C.

  • Add benzaldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding MeOH, followed by a buffer solution, and then slowly add 30% H₂O₂.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.

dot

Auxiliary_Cleavage_Workflow cluster_start Starting Material cluster_reaction Cleavage Reaction cluster_products Products & Separation Adduct Aldol or Alkylation Product Hydrolysis Hydrolysis (LiOH, H₂O₂) Adduct->Hydrolysis Separation Extraction & Purification Hydrolysis->Separation Acid Chiral Carboxylic Acid RecoveredAux Recovered Auxiliary Separation->Acid Separation->RecoveredAux

Caption: Cleavage of the Evans Auxiliary.

Materials:

  • The aldol or alkylation product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

Procedure:

  • Dissolve the aldol or alkylation product (1.0 eq) in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C.

  • Add 30% H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

  • Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.

Conclusion

Evans chiral auxiliaries remain a highly reliable and versatile tool for asymmetric synthesis, backed by decades of research and successful application in the synthesis of complex molecules. Their performance is well-documented, and their mechanisms are thoroughly understood, making them an excellent choice for researchers requiring robust stereocontrol.

The potential of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one as a chiral auxiliary is, at present, a matter of scientific curiosity. While theoretical considerations suggest it could offer unique steric and electronic properties, its efficacy can only be determined through synthesis and rigorous experimental evaluation. Future research in this area would be valuable to expand the toolkit of chiral auxiliaries available to synthetic chemists.

References

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Molecules, 26(3), 597. [Link]

  • CoLab.ws. (2023). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. [Link]

  • Olivo, H. F., & Morales-Nava, R. (2019). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 63(3). [Link]

  • RSC Publishing. (2015). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Myers, A. (n.d.). Enantioselective Synthesis. Chem 115. [Link]

  • Zhang, Y., et al. (2020). Catalytic asymmetric functionalization and dearomatization of thiophenes. Chemical Science, 11(46), 12568–12573. [Link]

  • Hungarian Journal of Industry and Chemistry. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Dipòsit Digital de la Universitat de Barcelona. (2025). In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed. [Link]

Sources

Comparative

Reactivity Comparison Guide: 4-(5-Bromothiophen-2-yl)oxazolidin-2-one vs. Phenyl Oxazolidinones

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the right heterocyclic scaffold for both asymmetric synthesis and drug discovery. Chiral oxazolidinones, pioneered by David A.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the critical decision of selecting the right heterocyclic scaffold for both asymmetric synthesis and drug discovery. Chiral oxazolidinones, pioneered by David A. Evans, have long served as the gold standard for stereoselective carbon-carbon bond formation[1],[]. However, the modern intersection of synthetic methodology and medicinal chemistry demands scaffolds that do more than just induce chirality.

This guide provides an objective, data-driven comparison between the classic 4-phenyl-2-oxazolidinone (a traditional Evans auxiliary) and the highly functionalized 4-(5-bromothiophen-2-yl)oxazolidin-2-one . By analyzing their electronic profiles, transition-state coordination behaviors, and orthogonal functionalization capabilities, we will dissect the causality behind their divergent reactivities.

Structural and Electronic Profiling

The reactivity of an oxazolidinone is fundamentally dictated by the steric and electronic nature of its C4-substituent.

  • Phenyl Oxazolidinones: The 4-phenyl ring acts as a purely steric shield. It is electronically inert under standard enolization conditions and does not participate in secondary coordination with Lewis acids. Its primary function is to block one face of the enolate during asymmetric alkylation or aldol additions, after which it is cleaved and discarded[3],[4].

  • 4-(5-Bromothiophen-2-yl)oxazolidin-2-one: This scaffold introduces three distinct reactivity variables. First, the thiophene ring is electron-rich, subtly altering the electronics of the adjacent oxazolidinone system. Second, the sulfur atom acts as a Lewis basic site, capable of secondary coordination with hard metals (e.g., Ti, Mg). Finally, the heavy bromine atom at the 5-position not only rigidifies the conformation via steric bulk but also provides an orthogonal C–Br handle for late-stage palladium-catalyzed cross-coupling—a critical feature for developing oxazolidinone-based antibiotics that target the bacterial 50S ribosomal subunit[5],[6].

Table 1: Physicochemical & Reactivity Profile
Feature4-Phenyl-2-oxazolidinone4-(5-Bromothiophen-2-yl)oxazolidin-2-one
Electronic Nature Neutral, non-coordinatingElectron-rich, Lewis basic (S atom)
Steric Bulk High (flexible rotation)High (rigidified by heavy Br atom)
Post-Reaction Handle None (requires cleavage)C-Br bond (Pd-catalyzed cross-coupling)
Primary Application Cleavable chiral auxiliaryRetained pharmacophore / Advanced building block

Comparative Reactivity in Asymmetric Aldol Additions

In standard Evans aldol additions, the N-acyl oxazolidinone is enolized using dibutylboron triflate (Bu₂BOTf) and a bulky base (DIPEA). The causality behind this specific reagent pairing is the formation of a tight, highly ordered Zimmerman-Traxler transition state. The short B–O bonds pull the incoming aldehyde close to the chiral auxiliary, maximizing the steric differentiation provided by the C4-substituent[3].

When using phenyl oxazolidinones , the reaction proceeds with predictable, exceptionally high syn-diastereoselectivity because the phenyl ring strictly blocks the Re-face of the (Z)-enolate.

However, substituting the phenyl group with a bromothiophene ring introduces transition-state nuances. While boron-mediated enolization still yields high syn-selectivity, switching to a titanium-based Lewis acid (e.g., TiCl₄) reveals the thiophene's unique coordination chemistry. The sulfur atom can coordinate with the titanium center, rigidifying an alternative transition state that enhances non-Evans syn or anti selectivity compared to the non-coordinating phenyl counterpart.

Reactivity Root C4-Substituted Oxazolidinones Thio 4-(5-Bromothiophen-2-yl) Root->Thio Phen 4-Phenyl Root->Phen Coord S-Metal Coordination (Alters TS) Thio->Coord Cross Pd-Catalyzed Coupling (C-Br Handle) Thio->Cross Steric Pure Steric Shielding (Classic Evans) Thio->Steric Phen->Steric

Caption: Reactivity divergence between bromothiophene and phenyl substituted oxazolidinones.

Table 2: Asymmetric Aldol Performance Matrix (Propionyl + Benzaldehyde)
AuxiliaryEnolization ConditionsYield (%)Diastereomeric Ratio
4-Phenyl Bu₂BOTf, DIPEA, -78 °C88%>99:1 (Evans Syn)
4-(5-Bromothiophen) Bu₂BOTf, DIPEA, -78 °C85%98:2 (Evans Syn)
4-Phenyl TiCl₄, (-)-Sparteine, 0 °C75%85:15 (Non-Evans Syn)
4-(5-Bromothiophen) TiCl₄, (-)-Sparteine, 0 °C82%95:5 (Enhanced via S-Ti coord.)

Orthogonal Functionalization: The Bromine Handle

The most significant divergence between these two scaffolds lies in their post-reaction utility. Phenyl oxazolidinones are dead-end auxiliaries; they must be cleaved (e.g., via LiOH/H₂O₂) to liberate the chiral product.

Conversely, the bromothiophene oxazolidinone is designed to be retained. Heteroaryl oxazolidinones are potent antibacterial pharmacophores[7],[8]. The C–Br bond allows for orthogonal late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. This enables the rapid synthesis of extended biaryl systems without disrupting the sensitive oxazolidinone core.

Workflow A Oxazolidinone Scaffold B N-Acylation (n-BuLi, RCOCl) A->B C Enolization (Bu2BOTf, DIPEA) B->C D Aldol Addition (R'CHO) C->D E Downstream Cleavage / Coupling D->E

Caption: Workflow for oxazolidinone-mediated asymmetric aldol addition and downstream functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic causality to explain why the operation is performed.

Protocol A: N-Acylation of Oxazolidinones
  • Preparation: Dissolve the oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere and cool to -78 °C.

    • Causality: Low temperatures prevent the premature ring-opening of the oxazolidinone upon deprotonation.

  • Deprotonation: Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

    • Self-Validation: The strict stoichiometric control prevents excess nucleophilic n-BuLi from attacking the subsequently formed N-acyl product.

  • Acylation: Add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to 0 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

    • Validation Check: Monitor by IR spectroscopy; the appearance of a new imide carbonyl stretch (~1700 cm⁻¹) confirms successful N-acylation.

Protocol B: Asymmetric Aldol Addition (Evans Protocol)
  • Enolization: Dissolve the N-acyl oxazolidinone in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C. Add Bu₂BOTf (1.1 equiv) followed by DIPEA (1.2 equiv). Stir for 30 minutes.

    • Causality: DIPEA is a sterically hindered base that selectively deprotonates the substrate to form the (Z)-boron enolate without acting as a competing nucleophile.

  • Aldol Addition: Cool the mixture to -78 °C and add the aldehyde (1.2 equiv) dropwise. Stir for 2 hours.

  • Oxidative Quench (Critical): Add pH 7 phosphate buffer, methanol, and 30% H₂O₂ (2:1:1 ratio). Stir vigorously at 0 °C for 1 hour.

    • Causality & Validation: H₂O₂ oxidizes the robust C–B bond, cleaving the boron aldolate to release the free aldol product. Failing to perform this quench results in boron-induced streaking during silica gel chromatography, ruining isolated yields.

Protocol C: Suzuki-Miyaura Coupling of the Bromothiophene Scaffold
  • Reaction Assembly: In a Schlenk tube, combine N-acyl-4-(5-bromothiophen-2-yl)oxazolidin-2-one (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

    • Causality: The biphasic solvent system ensures solubility for both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is specifically chosen because its large bite angle accelerates reductive elimination, suppressing unwanted debromination side-reactions.

  • Heating: Stir at 80 °C for 6 hours.

    • Validation Check: Monitor via LC-MS. The disappearance of the characteristic bromine isotope pattern (M / M+2 equal intensity doublet) confirms complete conversion.

Sources

Validation

comparative analysis of cross-coupling efficiencies for bromothiophene derivatives

An In-Depth Comparative Analysis of Cross-Coupling Efficiencies for Bromothiophene Derivatives Introduction: The Synthetic Value of Thiophene Scaffolds Thiophene and its derivatives are cornerstone heterocyclic motifs in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Cross-Coupling Efficiencies for Bromothiophene Derivatives

Introduction: The Synthetic Value of Thiophene Scaffolds

Thiophene and its derivatives are cornerstone heterocyclic motifs in modern science, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced organic electronic materials.[1][2] Their unique electronic properties and versatile reactivity make them indispensable building blocks. The ability to forge new carbon-carbon (C-C) bonds on the thiophene ring with precision is paramount for molecular engineering in these fields. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering a reliable pathway to construct complex molecular architectures under relatively mild conditions.[2][3]

This guide provides a comparative analysis of the most prevalent cross-coupling methodologies—Suzuki-Miyaura, Stille, Heck, and Sonogashira—as applied to bromothiophene derivatives. We will delve into the mechanistic nuances, compare reaction efficiencies with supporting data, and provide detailed, field-proven protocols. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize the ideal synthetic strategy for their specific target molecule.

Understanding the Substrate: The Reactivity of Bromothiophenes

The choice of starting material is a critical determinant of success in cross-coupling reactions. Bromothiophenes are widely used due to their optimal balance of reactivity and stability. However, the position of the bromine atom on the thiophene ring—at the C2 or C3 position—profoundly influences the reaction's efficiency.

  • 2-Bromothiophene: The C-Br bond at the C2 (or C5) position, adjacent to the sulfur atom, is generally more reactive. The electronegativity of the sulfur atom polarizes the C-Br bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[4][5]

  • 3-Bromothiophene: The C-Br bond at the C3 (or C4) position is typically less reactive. Computational studies suggest this bond is slightly stronger, leading to a higher activation energy for bond cleavage.[5] Consequently, cross-coupling reactions with 3-bromothiophene may require more forcing conditions—higher temperatures, stronger bases, or more sophisticated catalyst systems—to achieve comparable yields to their 2-bromo counterparts.[5][6]

This inherent difference in reactivity is a crucial factor in experimental design and catalyst selection.

The Suzuki-Miyaura Coupling: A Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used C-C bond-forming reaction due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[2][7]

Mechanistic Rationale

The catalytic cycle provides a framework for understanding the critical components of the reaction. The choice of catalyst, ligand, base, and solvent is not arbitrary; each is selected to optimize the efficiency of the three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Base Base (e.g., K₃PO₄) Base->Transmetal Boronic R²-B(OR)₂ Boronic->Transmetal RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Catalyst & Ligand: Palladium precursors like Pd(PPh₃)₄ or Pd(OAc)₂ combined with phosphine ligands (e.g., SPhos) are common.[8][9] The ligand stabilizes the Pd(0) species and modulates its reactivity, influencing the rate of oxidative addition and reductive elimination.[10]

  • Base: A base, such as K₃PO₄ or K₂CO₃, is essential for activating the organoboron species, facilitating the transmetalation step where the organic group is transferred from boron to the palladium center.[8][11] K₃PO₄ is often found to give superior yields compared to other bases like K₂CO₃.[11]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.[4][12]

Comparative Performance Data (Suzuki Coupling)

The following table summarizes representative yields for the Suzuki coupling of various bromothiophene derivatives, illustrating the impact of substrate and reaction conditions.

EntryBromothiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
12-BromothiophenePhenylboronic acidPyridine-based Pd(II) complex-WaterThermalGood[13]
22-Bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9076[2]
33-BromothiopheneCyclopropylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O90Moderate[9]
42,4-Dibromothiophene4-Chlorophenylboronic acid (2.2 eq)Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9082[11][14]
55-Bromothiophene-2-carboxylate4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9080.2[12][15]
Experimental Protocol: Suzuki Coupling of 2-Bromothiophene

This protocol is a general method adapted from established literature.[4][8]

Materials:

  • 2-Bromothiophene (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Schlenk flask and standard laboratory glassware

Procedure:

  • Setup: To a flame-dried Schlenk flask, add 2-bromothiophene, the arylboronic acid, and potassium phosphate.

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane and water mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Track the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the resulting residue by column chromatography on silica gel.

The Stille Coupling: Tolerant and Effective

The Stille reaction couples an organotin reagent (organostannane) with an organic halide. Its primary advantage is the exceptional tolerance for a wide variety of functional groups, often eliminating the need for protecting group chemistry.[16] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[17]

Comparative Performance Data (Stille Coupling)

Stille couplings are highly effective for bromothiophenes, particularly for constructing complex oligothiophenes.[1]

EntryBromothiophene SubstrateOrganostannane PartnerCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
13,4-DibromothiopheneTributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene10085[16]
23,4-DibromothiopheneTributyl(vinyl)stannanePd₂(dba)₃ (2)P(o-tol)₃ (8)Dioxane10092[16]
3Bromo-oligothiopheneThienyl(tributyl)stannanePd/Cu system--6076[1]
43-BromoselenopheneTributyl(2-thienyl)stannanePd(PPh₃)₄ (3)-TolueneRefluxHigh[18]
Experimental Protocol: Stille Coupling of 3,4-Dibromothiophene

This protocol for mono-arylation is adapted from BenchChem application notes.[16]

Materials:

  • 3,4-Dibromothiophene (1.0 eq)

  • Organostannane reagent (e.g., Tributyl(phenyl)stannane) (1.0-1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Saturated aqueous Potassium Fluoride (KF) solution

  • Inert gas supply and Schlenk flask

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 3,4-dibromothiophene and the Pd(PPh₃)₄ catalyst.

  • Inerting: Subject the flask to three cycles of evacuation and backfilling with argon or nitrogen.

  • Reagent Addition: Add the anhydrous and degassed solvent, followed by the organostannane reagent, via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring and monitor by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Tin Removal: To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. Filter the resulting precipitate through a pad of Celite®.[16][17]

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Bromothiophene & Pd Catalyst to Flask inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert reagents 3. Add Solvent & Organostannane inert->reagents heat 4. Heat to 80-110 °C with Stirring reagents->heat monitor 5. Monitor by TLC / GC-MS heat->monitor cool 6. Cool to RT & Dilute monitor->cool tin_removal 7. Wash with aq. KF & Filter cool->tin_removal purify 8. Column Chromatography tin_removal->purify product Pure Product purify->product

Caption: Experimental workflow for a typical Stille coupling reaction.

The Heck and Sonogashira Couplings: Accessing Alkenes and Alkynes

While Suzuki and Stille couplings are used to form sp²-sp² bonds, the Heck and Sonogashira reactions provide access to different hybridizations.

  • Heck Reaction: This reaction couples an organic halide with an alkene to form a substituted alkene.[6][19] For bromothiophenes, this provides a route to vinylthiophenes. Reactions with substrates like 2-bromothiophene and pent-4-en-2-ol have been shown to produce the corresponding ketones in moderate yields (e.g., 55%).[6] The efficiency often depends on the base and catalyst loading.[6]

  • Sonogashira Reaction: This reaction couples an organic halide with a terminal alkyne, catalyzed by both palladium and copper complexes.[20][21] It is the most reliable method for synthesizing aryl-alkyne bonds. Studies have shown that for halothiophenes, bromides at the 2-position (e.g., 2-bromothiophene) give better yields than those at the 3-position.[22] However, the reaction can be complicated by deborylation if the thiophene substrate also contains a boronic ester group.[23]

Comparative Summary and Strategic Selection

The choice of cross-coupling reaction is a strategic decision based on the desired product, available starting materials, and required functional group tolerance.

ReactionCoupling PartnerKey AdvantageKey DisadvantageBest For...
Suzuki-Miyaura OrganoboronLow toxicity, stable reagents, robust protocols.[2][4]Base sensitivity for some substrates.General purpose C(sp²)-C(sp²) and C(sp²)-C(sp³) bond formation.
Stille OrganotinExceptional functional group tolerance.[16]Toxic reagents, difficult byproduct removal.[17]Complex molecules with sensitive functional groups.
Heck AlkeneDirect formation of substituted alkenes.Can have issues with regioselectivity.Synthesizing vinyl-thiophenes.
Sonogashira Terminal AlkyneMost reliable method for sp²-sp C-C bonds.[22]Requires a co-catalyst (Copper), sensitive to air.Synthesizing alkynyl-thiophenes.

Conclusion

The palladium-catalyzed cross-coupling of bromothiophene derivatives is a mature and powerful field in synthetic organic chemistry. The Suzuki-Miyaura reaction stands out as the most versatile and environmentally benign method for most applications, with well-established protocols and a wide substrate scope. The Stille coupling offers a crucial alternative when high functional group tolerance is non-negotiable, despite its toxicity concerns. The Heck and Sonogashira reactions provide indispensable tools for the specific synthesis of vinyl and alkynyl thiophenes, respectively.

Understanding the intrinsic reactivity differences between 2- and 3-bromothiophenes is fundamental to achieving high efficiency. By carefully selecting the coupling partners, catalyst system, and reaction conditions based on the principles and data outlined in this guide, researchers can effectively navigate the synthetic landscape to construct novel thiophene-based molecules for a new generation of pharmaceuticals and materials.

References

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